Product packaging for SBC-110736(Cat. No.:CAS No. 1629166-02-4)

SBC-110736

Cat. No.: B610721
CAS No.: 1629166-02-4
M. Wt: 413.52
InChI Key: PILMFSWQYWYOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SBC-110736 is an inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9). It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM. This compound (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet. It also reduces plasma LDL cholesterol levels in mice fed a high-fat diet and exhibits an additive effect when administered in combination with atorvastatin.>This compound is a novel inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9), and has been shown to lower cholesterol levels in mice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N3O2 B610721 SBC-110736 CAS No. 1629166-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILMFSWQYWYOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SBC-110736

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its primary mechanism of action involves the disruption of the PCSK9-Low-Density Lipoprotein Receptor (LDLR) interaction, a critical pathway in cholesterol homeostasis. By preventing PCSK9-mediated degradation of LDLR, this compound increases the number of available LDLRs on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This targeted action makes this compound a promising therapeutic candidate for the management of hypercholesterolemia. Furthermore, emerging research indicates a secondary mechanism involving the modulation of the cGAS-STING pathway, suggesting a potential role for this compound in mitigating inflammatory responses, such as those induced by UVB radiation. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key pathways.

Core Mechanism of Action: PCSK9 Inhibition

This compound functions as a direct inhibitor of PCSK9.[1][2][3][4][5] PCSK9 is a serine protease that plays a crucial role in regulating plasma LDL-C levels.[6][7] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[7] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-C.[6][7]

This compound selectively prevents the binding of PCSK9 to the LDLR.[1] This inhibitory action blocks the subsequent LDLR degradation, leading to increased recycling of the LDLR back to the hepatocyte surface. The resulting higher density of LDLRs enhances the clearance of LDL-C from the bloodstream, ultimately lowering plasma cholesterol levels.[1]

Signaling Pathway Diagram

PCSK9_Inhibition cluster_0 Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDL_C LDL-C LDL_C->LDLR Binds Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling LDLR Recycling Endosome->Recycling Recycling->LDLR Recycles to surface PCSK9 PCSK9 PCSK9->LDLR Binds & targets for degradation SBC110736 This compound SBC110736->PCSK9

Caption: PCSK9 Inhibition by this compound.

Secondary Mechanism of Action: Modulation of the cGAS-STING Pathway

Recent studies have uncovered a secondary mechanism of action for this compound involving the innate immune signaling pathway, cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING). This pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon activation, the cGAS-STING pathway triggers the production of type I interferons and other inflammatory cytokines.

It has been observed that this compound can inhibit the UVB-induced activation of the cGAS-STING pathway in macrophages and reduces the release of dsDNA from keratinocytes exposed to UVB radiation.[5] This suggests that this compound may have anti-inflammatory properties by dampening the innate immune response triggered by cellular damage.

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_0 Cellular Response to UVB Damage UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte dsDNA Cytosolic dsDNA Keratinocyte->dsDNA dsDNA release cGAS cGAS dsDNA->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Inflammation Inflammation IFNs->Inflammation SBC110736 This compound SBC110736->Keratinocyte Reduces dsDNA release SBC110736->STING Inhibits Activation

Caption: this compound Modulation of the cGAS-STING Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

ParameterValueCell-Free/Cell-BasedSpeciesReference
IC50 (PCSK9 Inhibition) ~25 nMCell-FreeHuman[1]

Table 1: In Vitro Efficacy of this compound

Animal ModelDietTreatment DurationKey FindingReference
C57BL/6 Mice High-Fat Diet14 daysMean 38% reduction in total cholesterol levels relative to high-fat diet controls.[3][3]
Mean 50% reduction in total cholesterol towards levels of mice on a regular diet.[3][3]
Mouse Model StandardNot SpecifiedAmeliorated UVB-induced skin damage, reduced epidermal thickness, and keratinocyte hyperproliferation.[1][1]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide representative methodologies for key experiments involving this compound.

In Vitro PCSK9-LDLR Binding Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure based on commercially available PCSK9-LDLR binding assay kits and is intended to be representative of the type of assay used to determine the IC50 of this compound.

Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).

Materials:

  • Recombinant human PCSK9

  • Recombinant human LDLR (ectodomain)

  • Assay plates (e.g., 96-well microplates)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Detection reagents (e.g., anti-PCSK9 antibody conjugated to a reporter molecule)

  • This compound stock solution (in DMSO)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the microplate with recombinant human LDLR at a concentration of 1-2 µg/mL in an appropriate coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound or vehicle control (DMSO) to the wells.

  • PCSK9 Addition: Add recombinant human PCSK9 to the wells at a concentration known to produce a robust signal (e.g., 50-100 ng/mL).

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.

  • Washing: Repeat the washing step.

  • Detection: Add the detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate substrate for the reporter molecule and incubate until sufficient signal develops.

  • Measurement: Read the signal using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Hypercholesterolemia Mouse Model (Representative Protocol)

This protocol is a generalized procedure for inducing hypercholesterolemia in C57BL/6 mice and is representative of the type of study in which the cholesterol-lowering effects of this compound were evaluated.

Objective: To evaluate the efficacy of this compound in reducing plasma cholesterol levels in a diet-induced hypercholesterolemia mouse model.

Animals:

  • Male C57BL/6 mice, 6-8 weeks old.

Materials:

  • High-fat diet (e.g., 45-60% kcal from fat, with 1.25% cholesterol and 0.5% sodium cholate)

  • Standard chow diet

  • This compound

  • Vehicle control

  • Blood collection supplies

Procedure:

  • Acclimation: Acclimate the mice for one week with free access to standard chow and water.

  • Diet Induction: Divide the mice into groups and feed them a high-fat diet for a period of 8-12 weeks to induce hypercholesterolemia. A control group should remain on the standard chow diet.

  • Treatment: After the induction period, treat the high-fat diet-fed mice with this compound (at various doses) or vehicle control daily for a specified period (e.g., 14 days). The route of administration (e.g., oral gavage) should be consistent.

  • Blood Collection: Collect blood samples from the mice at baseline (before treatment) and at the end of the treatment period.

  • Cholesterol Measurement: Analyze the plasma samples for total cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.

  • Data Analysis: Compare the cholesterol levels between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

In Vivo UVB-Induced Skin Damage and cGAS-STING Pathway Activation (Representative Protocol)

This protocol is based on the methodologies described in the study published in the Journal of Biological Chemistry (2023 Jul;299(7):104895) which investigated the effects of this compound on UVB-induced skin damage.

Objective: To assess the protective effects of this compound against UVB-induced skin inflammation and to investigate its impact on the cGAS-STING signaling pathway.

Animals:

  • SKH-1 hairless mice or C57BL/6 mice with shaved dorsal skin.

Materials:

  • UVB light source

  • This compound

  • Vehicle control

  • Tissue collection and processing reagents

  • Reagents for histology (e.g., hematoxylin and eosin)

  • Reagents for immunohistochemistry or immunofluorescence (e.g., antibodies against cGAS, STING, p-IRF3)

  • Reagents for qPCR (e.g., primers for inflammatory cytokines)

  • Reagents for ELISA (e.g., for measuring cytokine levels)

Procedure:

  • Acclimation: Acclimate the mice for one week.

  • UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation.

  • Treatment: Administer this compound or vehicle control to the mice either before or after UVB exposure, depending on the study design (e.g., topical application or systemic administration).

  • Tissue Collection: At specified time points after UVB exposure, euthanize the mice and collect skin tissue samples from the irradiated area.

  • Histological Analysis: Process the skin samples for histological analysis to assess epidermal thickness, inflammation, and cellular damage.

  • Immunohistochemistry/Immunofluorescence: Stain skin sections with antibodies against key proteins in the cGAS-STING pathway to visualize their expression and localization.

  • Gene Expression Analysis: Extract RNA from skin samples and perform qPCR to measure the expression levels of genes encoding inflammatory cytokines (e.g., IFN-β, IL-6, TNF-α).

  • Protein Analysis: Extract protein from skin samples and perform Western blotting or ELISA to quantify the levels of key signaling proteins and cytokines.

  • Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated control group using appropriate statistical methods.

Conclusion

This compound is a promising small-molecule inhibitor of PCSK9 with a well-defined primary mechanism of action that leads to a significant reduction in LDL-C levels. Its ability to prevent the PCSK9-LDLR interaction offers a targeted therapeutic approach for hypercholesterolemia. The discovery of its secondary role in modulating the cGAS-STING pathway opens up new avenues for its potential application in inflammatory conditions. The data presented in this guide, along with the representative experimental protocols, provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate the clinical potential of its dual mechanisms of action.

References

In-Depth Technical Guide: Binding Affinity of SBC-110736 to PCSK9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SBC-110736, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details its binding affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Binding and Inhibition Data

This compound is a novel small-molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). This interaction is a critical regulatory point in cholesterol metabolism. The binding and inhibitory activities of this compound have been characterized using various in vitro assays.

ParameterValueAssay TypeDescription
IC50 ~25 nMIn vitro PCSK9 activity assayThe half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of PCSK9's activity. This value indicates potent inhibition of the PCSK9-LDLR interaction[1].
Docking Score -4.6 kcal/molIn silico molecular dockingA calculated binding energy suggesting a favorable interaction between a similar small molecule ("SBC") and the PCSK9 protein. This computational approach helps predict binding modes and affinities.

Note: While a precise dissociation constant (Kd) from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound is not publicly available, the low nanomolar IC50 value strongly suggests a high binding affinity to PCSK9.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

PCSK9 plays a pivotal role in regulating plasma cholesterol levels by promoting the degradation of the LDLR. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound. There are two main pathways for PCSK9-mediated LDLR degradation: the extracellular (secretory) pathway and the intracellular pathway.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Pathway cluster_intracellular Intracellular Pathway PCSK9_secreted Secreted PCSK9 Complex_formation PCSK9-LDLR Complex PCSK9_secreted->Complex_formation Binds LDLR_surface Cell Surface LDLR LDLR_surface->Complex_formation Endocytosis Clathrin-Mediated Endocytosis Complex_formation->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome_ext Lysosome Endosome->Lysosome_ext Trafficking Degradation_ext LDLR & PCSK9 Degradation Lysosome_ext->Degradation_ext PCSK9_ER Nascent PCSK9 (Endoplasmic Reticulum) Complex_intra Intracellular PCSK9-LDLR Complex PCSK9_ER->Complex_intra Binds LDLR_Golgi LDLR (Golgi Apparatus) LDLR_Golgi->Complex_intra Lysosome_intra Lysosome Complex_intra->Lysosome_intra Direct Trafficking Degradation_intra LDLR Degradation Lysosome_intra->Degradation_intra SBC110736 This compound SBC110736->Complex_formation Inhibits Binding

PCSK9-mediated LDLR degradation pathways and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound and its effect on the PCSK9-LDLR pathway involves several key experimental techniques.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay is designed to screen for and characterize inhibitors of the PCSK9-LDLR interaction.

Principle: A 96-well plate is coated with the recombinant LDLR ectodomain. His-tagged PCSK9 is then added, and its binding to the immobilized LDLR is detected using an anti-His-tag antibody conjugated to horseradish peroxidase (HRP). The addition of a chromogenic substrate allows for the colorimetric quantification of the bound PCSK9. Inhibitors like this compound will reduce the signal in a dose-dependent manner.

Protocol:

  • Plate Coating: Coat a 96-well microplate with the recombinant LDLR ectodomain and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Inhibitor and PCSK9 Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells.

    • Add a constant concentration of His-tagged PCSK9 to all wells (except for the blank).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate to remove unbound PCSK9 and inhibitor.

    • Add HRP-conjugated anti-His-tag antibody and incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate in the dark until a blue color develops.

  • Data Analysis:

    • Stop the reaction with a stop solution (e.g., 1N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based LDL Uptake Assay

This functional assay measures the ability of a compound to restore LDLR-mediated LDL uptake in the presence of PCSK9.

Principle: A cell line that expresses the LDLR, such as the human hepatoma cell line HepG2, is used. The cells are treated with PCSK9 to induce LDLR degradation, which reduces the uptake of fluorescently labeled LDL. The addition of an effective inhibitor like this compound will prevent PCSK9-mediated LDLR degradation, thereby restoring the cells' ability to take up the fluorescent LDL. The amount of LDL uptake is quantified by fluorescence microscopy or a plate reader.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight[2].

  • PCSK9 and Inhibitor Treatment:

    • Replace the culture medium with a serum-free medium containing a fixed concentration of recombinant PCSK9.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 16-24 hours to allow for PCSK9-mediated LDLR degradation[2].

  • LDL Uptake:

    • Remove the treatment medium and add fresh serum-free medium containing a fluorescently labeled LDL (e.g., Bodipy-FL-LDL) at a concentration of approximately 10 µg/mL[2].

    • Incubate for 4 hours at 37°C to allow for LDL uptake[2].

  • Quantification:

    • Wash the cells with PBS to remove extracellular fluorescent LDL.

    • Measure the intracellular fluorescence using a fluorescence plate reader or by acquiring images with a fluorescence microscope.

  • Data Analysis:

    • Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 value, which represents the concentration of the inhibitor that restores 50% of the LDL uptake.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Principle: One of the interacting partners (the ligand, typically PCSK9) is immobilized on a sensor chip. The other partner (the analyte, this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd) can be determined.

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified PCSK9 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the analyte solutions over the immobilized PCSK9 surface at a constant flow rate.

    • Include a buffer-only injection as a reference.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Experimental Workflow for Characterization of Small Molecule PCSK9 Inhibitors

The discovery and preclinical characterization of a small molecule PCSK9 inhibitor like this compound typically follows a structured workflow.

Experimental_Workflow Start Start: Identification of PCSK9-LDLR as a Target In_Silico In Silico Screening (Virtual Screening, Docking) Start->In_Silico HTS High-Throughput Screening (Biochemical Assays) Start->HTS Hit_ID Hit Identification In_Silico->Hit_ID HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro_Char In Vitro Characterization Lead_Opt->In_Vitro_Char Binding_Assay Binding Affinity (SPR, ITC) In_Vitro_Char->Binding_Assay Functional_Assay Functional Activity (LDL Uptake Assay) In_Vitro_Char->Functional_Assay Cell_Tox Cellular Toxicity Assays In_Vitro_Char->Cell_Tox In_Vivo_Models In Vivo Efficacy Models (e.g., Mouse Models of Hypercholesterolemia) In_Vitro_Char->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies Candidate Clinical Candidate Selection In_Vivo_Models->Candidate

References

An In-Depth Technical Guide to the Discovery and Synthesis of SBC-110736

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a potent and selective small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound prevents LDLR degradation, leading to increased clearance of LDL-cholesterol from circulation. This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, offering a valuable resource for researchers in the field of cardiovascular drug development.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease. PCSK9 has emerged as a key regulator of LDL-C homeostasis. It functions by binding to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of LDL-C from the bloodstream. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of coronary heart disease, validating PCSK9 as a therapeutic target.

This compound was identified through a screening campaign aimed at discovering small-molecule inhibitors of the PCSK9-LDLR interaction. Its mechanism of action offers an alternative to monoclonal antibody-based therapies, with the potential for oral bioavailability.

Discovery and Mechanism of Action

The discovery of this compound originated from a high-throughput screening campaign to identify compounds that could disrupt the protein-protein interaction between PCSK9 and the LDLR. The subsequent lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

The primary mechanism of action of this compound is the allosteric inhibition of the PCSK9-LDLR interaction. By binding to PCSK9, this compound induces a conformational change that prevents its association with the LDLR. This preserves the population of LDLRs on the hepatocyte surface, enhancing the clearance of circulating LDL-C.

Signaling Pathway

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDLR Lysosome Lysosome LDLR->Lysosome Internalization & Degradation Circulating_LDL Circulating LDL-C LDLR->Circulating_LDL Uptake LDL LDL-C LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding & Degradation SBC110736 This compound SBC110736->PCSK9 Inhibition Circulating_LDL->LDL Circulating_PCSK9 Circulating PCSK9 Circulating_PCSK9->PCSK9

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Synthesis of this compound

The chemical name for this compound is N-[4-(2-Phenyl-4-p-tolyl-piperazine-1-carbonyl)-phenyl]-acetamide. The synthesis of this compound can be achieved through a multi-step process, as outlined in patent WO2014150395A1. A general synthetic route is described below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is proprietary and outlined within the patent literature. A generalized approach involves the following key transformations:

  • Formation of the Piperazine Core: This typically involves the reaction of a substituted aniline with a suitable bis-electrophile to construct the piperazine ring.

  • Acylation of the Piperazine: The secondary amine of the piperazine is then acylated with a substituted benzoyl chloride.

  • Final Amide Formation: The final step involves the formation of the acetamide group on the aniline moiety.

A representative synthetic scheme is depicted below:

Synthesis_Workflow cluster_0 Synthetic Pathway Aniline Substituted Aniline Piperazine_Formation Piperazine Formation Aniline->Piperazine_Formation Acylation Acylation Piperazine_Formation->Acylation Amide_Formation Amide Formation Acylation->Amide_Formation SBC110736 This compound Amide_Formation->SBC110736

Caption: Generalized synthetic workflow for this compound.

Preclinical Data

This compound has demonstrated potent and selective inhibition of the PCSK9-LDLR interaction in a variety of preclinical models.

In Vitro Efficacy

The inhibitory activity of this compound was assessed using a biochemical PCSK9-LDLR binding assay.

Table 1: In Vitro Activity of this compound

AssayParameterValue
PCSK9-LDLR Binding AssayIC50~25 nM
Experimental Protocol: PCSK9-LDLR Binding Assay

A common method for determining the IC50 is a solid-phase binding assay:

  • Plate Coating: 96-well plates are coated with recombinant human LDLR extracellular domain.

  • Incubation: Biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of this compound.

  • Binding: The PCSK9-inhibitor mixture is added to the LDLR-coated plates and incubated to allow binding.

  • Detection: The amount of bound biotinylated PCSK9 is quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Data Analysis: The data is fitted to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy

The cholesterol-lowering effects of this compound have been evaluated in animal models of hypercholesterolemia.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hypercholesterolemia

Animal ModelTreatmentDurationChange in Total CholesterolChange in LDL-C
C57BL/6 MiceThis compound (oral)14 daysUp to 45% reductionSignificant reduction
Experimental Protocol: In Vivo Efficacy Study

A representative in vivo study design is as follows:

  • Animal Model: Male C57BL/6 mice are fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.

  • Treatment Groups: Animals are randomized into vehicle control and this compound treatment groups.

  • Dosing: this compound is administered orally once daily for a specified duration (e.g., 14 days).

  • Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.

  • Lipid Analysis: Plasma total cholesterol and LDL-C levels are measured using standard enzymatic assays.

  • Statistical Analysis: The percentage change in lipid parameters from baseline is calculated and compared between the treatment and control groups using appropriate statistical tests.

Conclusion

This compound is a promising small-molecule inhibitor of PCSK9 with demonstrated in vitro and in vivo efficacy in preclinical models. Its mechanism of action, involving the disruption of the PCSK9-LDLR interaction, offers a potential oral therapeutic option for the management of hypercholesterolemia. Further investigation into its clinical safety and efficacy is warranted. This technical guide provides a foundational understanding of the discovery and synthesis of this compound for researchers dedicated to advancing cardiovascular therapeutics.

Technical Whitepaper: SBC-110736, a Novel Small-Molecule Inhibitor of PCSK9 for Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of SBC-110736, a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This compound has been identified as a promising therapeutic candidate for the management of hypercholesterolemia. This whitepaper synthesizes the available preclinical data, outlines the core intellectual property, and provides detailed experimental methodologies and signaling pathway diagrams to facilitate further research and development in this area.

Introduction to this compound and its Target: PCSK9

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation. Elevated PCSK9 activity is associated with increased LDL-C levels and a higher risk of atherosclerotic cardiovascular disease.

This compound is a small-molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR. By preventing this protein-protein interaction, this compound promotes the recycling of LDLR to the hepatocyte surface, leading to enhanced clearance of LDL-C from the bloodstream and a subsequent reduction in plasma cholesterol levels.

Intellectual Property

This compound is disclosed in the international patent application WO2014150395A1 . This patent covers the composition of matter for a series of piperazine-based compounds, including this compound, and their use in the treatment of hypercholesterolemia and other disorders related to elevated cholesterol. The core claims of the patent revolve around the novel chemical scaffold and its demonstrated ability to inhibit PCSK9 activity.

Mechanism of Action and Signaling Pathway

This compound exerts its cholesterol-lowering effects by directly interfering with the PCSK9-mediated degradation of the LDLR. The signaling pathway is depicted below.

PCSK9_Pathway cluster_hepatocyte Hepatocyte LDL LDL-C LDLR LDLR LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding SBC This compound SBC->PCSK9 Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome Internalization with PCSK9 Endosome->LDLR Recycling to surface Lysosome Lysosome Endosome->Lysosome Trafficking Degradation LDLR Degradation Lysosome->Degradation Recycling LDLR Recycling

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of the PCSK9-LDLR interaction in biochemical assays.

ParameterValueAssay Type
IC₅₀~25 nMPCSK9-LDLR Binding Assay
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy

Preclinical studies in mouse models of hypercholesterolemia have shown significant reductions in plasma cholesterol levels following oral administration of this compound.

Animal ModelTreatment DurationDose% Reduction in Total Cholesterol (mean)% Reduction in LDL-Cholesterol (mean)
Male C57BL/6 mice on high-fat diet14 daysNot Specified38%Not Specified
Mouse models7-14 daysNot Specifiedup to 45%up to 45%
Table 2: In Vivo Cholesterol-Lowering Efficacy of this compound.[1][2]

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay

This assay is designed to quantify the ability of a compound to inhibit the binding of PCSK9 to the LDLR.

Objective: To determine the IC₅₀ value of this compound for the inhibition of the PCSK9-LDLR interaction.

Materials:

  • Recombinant human PCSK9

  • Recombinant human LDLR (EGF-A domain)

  • Assay plates (e.g., 96-well high-binding plates)

  • Detection antibody (e.g., anti-His-tag HRP conjugated)

  • Substrate for HRP (e.g., TMB)

  • This compound

  • Assay buffer

Procedure:

  • Coat the assay plate with recombinant human LDLR (EGF-A domain) and incubate overnight.

  • Wash the plate to remove unbound LDLR.

  • Block the plate to prevent non-specific binding.

  • Prepare a serial dilution of this compound.

  • In a separate plate, pre-incubate recombinant human PCSK9 with the various concentrations of this compound.

  • Transfer the PCSK9-SBC-110736 mixtures to the LDLR-coated plate and incubate.

  • Wash the plate to remove unbound PCSK9.

  • Add the detection antibody and incubate.

  • Wash the plate to remove the unbound detection antibody.

  • Add the HRP substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting algorithm.

In_Vitro_Workflow A Coat plate with LDLR B Wash A->B C Block B->C F Add mixture to plate C->F D Prepare this compound dilutions E Pre-incubate PCSK9 with this compound D->E E->F G Wash F->G H Add detection antibody G->H I Wash H->I J Add substrate and measure I->J K Calculate IC50 J->K

Caption: Workflow for the in vitro PCSK9-LDLR binding assay.

In Vivo Hypercholesterolemia Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma cholesterol levels.

Animal Model: Male C57BL/6 mice.

Diet: High-fat diet to induce hypercholesterolemia.

Procedure:

  • Acclimatize mice to the facility and diet.

  • Divide the mice into a vehicle control group and one or more this compound treatment groups.

  • Administer this compound or vehicle orally, once daily, for the duration of the study (e.g., 14 days).

  • Collect blood samples at baseline and at the end of the treatment period.

  • Separate plasma and measure total cholesterol and LDL-cholesterol levels using standard enzymatic assays.

  • Compare the cholesterol levels between the treatment and vehicle control groups to determine the percentage reduction.

In_Vivo_Workflow A Acclimatize mice on high-fat diet B Group randomization A->B C Oral administration (this compound or vehicle) B->C D Blood collection (baseline and endpoint) C->D E Plasma separation D->E F Cholesterol measurement E->F G Data analysis F->G

Caption: Workflow for the in vivo hypercholesterolemia mouse study.

Conclusion

This compound is a potent, orally bioavailable small-molecule inhibitor of PCSK9 with demonstrated efficacy in preclinical models of hypercholesterolemia. Its mechanism of action, involving the preservation of LDLR through the inhibition of the PCSK9-LDLR interaction, offers a promising therapeutic strategy for lowering LDL-C. The data presented in this whitepaper support the continued investigation of this compound as a potential treatment for patients with hypercholesterolemia. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to assess its long-term safety and efficacy.

References

In-Depth Technical Guide: SBC-110736 for Lowering LDL Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBC-110736 is a novel, orally administered small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound prevents LDLR degradation, leading to increased recycling of LDLR to the hepatocyte surface. This enhanced LDLR expression results in greater clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a key mechanism for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. Preclinical studies have demonstrated the potential of this compound to significantly lower total and LDL cholesterol levels. This document provides a comprehensive technical overview of the available preclinical data, experimental protocols, and the mechanism of action of this compound.

Mechanism of Action

This compound functions by directly inhibiting the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. Under normal physiological conditions, the binding of PCSK9 to LDLR targets the receptor for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C. By blocking this interaction, this compound effectively preserves the LDLR population, promoting its recycling to the cell surface and enhancing the clearance of LDL-C from circulation.[1]

SBC-110736_Mechanism_of_Action cluster_0 Normal Physiology cluster_1 With this compound PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds PCSK9_Inhibited PCSK9 (Inhibited) PCSK9_LDLR_Complex PCSK9-LDLR Complex LDLR->PCSK9_LDLR_Complex Lysosome Lysosome PCSK9_LDLR_Complex->Lysosome Internalization LDLR_Degradation LDLR Degradation Lysosome->LDLR_Degradation LDL_C Circulating LDL-C High_LDL High Blood LDL-C SBC_110736 This compound SBC_110736->PCSK9 Inhibits LDLR_Recycling LDLR Recycling LDLR_Surface LDLR on Hepatocyte LDLR_Recycling->LDLR_Surface Returns to surface Increased_LDL_Clearance Increased LDL-C Clearance Low_LDL Low Blood LDL-C LDLR_Surface->LDLR_Recycling Recycles LDL_C_Blood Circulating LDL-C LDLR_Surface->LDL_C_Blood Binds & Clears

Figure 1: Mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has been shown to be a potent inhibitor of the PCSK9-LDLR interaction in biochemical assays.

ParameterValueAssay Type
IC50~25 nMPCSK9-LDLR Binding Assay
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy

Preclinical studies in mouse models of hypercholesterolemia have demonstrated the cholesterol-lowering effects of this compound upon oral administration.

Animal ModelDietTreatment DurationDoseEffect on Total CholesterolEffect on LDL-Cholesterol
Male C57BL/6 MiceHigh-Fat Diet14 daysNot Specified38% reductionNot Specified
Mouse ModelNot Specified7-14 daysNot SpecifiedUp to 45% reductionUp to 45% reduction
Table 2: In Vivo Efficacy of this compound in Mouse Models.[1]
Pharmacokinetic Profile

Publicly available data on the pharmacokinetic parameters of this compound, such as Cmax, Tmax, and half-life, are limited. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Toxicology

No publicly available data from formal preclinical safety and toxicology studies, including genotoxicity, cardiovascular safety pharmacology, or repeat-dose toxicity studies, were identified for this compound.

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay (Representative Protocol)

This protocol is a representative example based on commercially available ELISA-based PCSK9-LDLR binding assays and may not reflect the exact protocol used for this compound.

Objective: To determine the in vitro potency of this compound in inhibiting the binding of recombinant human PCSK9 to the recombinant human LDLR extracellular domain.

Materials:

  • 96-well microplate coated with recombinant human LDLR extracellular domain

  • Recombinant human PCSK9 (His-tagged)

  • This compound (in appropriate solvent, e.g., DMSO)

  • Anti-His-tag antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed concentration of recombinant human PCSK9 to the wells of the LDLR-coated microplate, along with the various concentrations of this compound or vehicle control.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding.

  • Wash the plate multiple times with wash buffer to remove unbound PCSK9 and inhibitor.

  • Add the anti-His-tag-HRP antibody to each well and incubate for a specified time (e.g., 1 hour) to detect the bound PCSK9.

  • Wash the plate again to remove unbound detection antibody.

  • Add the TMB substrate to each well and incubate in the dark until sufficient color development.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor add_reagents Add PCSK9 and this compound to LDLR-coated plate prep_inhibitor->add_reagents incubate_binding Incubate for Binding add_reagents->incubate_binding wash1 Wash Plate incubate_binding->wash1 add_detection_ab Add Anti-His-HRP Antibody wash1->add_detection_ab incubate_detection Incubate for Detection add_detection_ab->incubate_detection wash2 Wash Plate incubate_detection->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Representative workflow for an in vitro PCSK9-LDLR binding assay.
In Vivo Hypercholesterolemia Mouse Model (Representative Protocol)

This protocol is a representative example based on common practices for inducing hypercholesterolemia in mice and may not reflect the exact protocol used for this compound.

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma total and LDL cholesterol in a diet-induced hypercholesterolemia mouse model.

Animals: Male C57BL/6 mice, 6-8 weeks of age.

Diet:

  • Control Group: Standard chow diet.

  • Hypercholesterolemic Groups: High-fat diet (e.g., 45-60% of calories from fat) with or without added cholesterol (e.g., 0.2-1.25%).

Procedure:

  • Acclimatize mice for at least one week.

  • Induce hypercholesterolemia by feeding the high-fat diet for a period of 4-8 weeks.

  • After the induction period, randomize hypercholesterolemic mice into treatment and vehicle control groups.

  • Administer this compound (formulated for oral gavage) or vehicle control daily for the specified treatment duration (e.g., 14 days).

  • Monitor body weight and food consumption throughout the study.

  • At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after a period of fasting.

  • Process blood to obtain plasma.

  • Analyze plasma samples for total cholesterol and LDL-cholesterol concentrations using commercially available enzymatic assay kits.

  • Perform statistical analysis to compare cholesterol levels between the treatment and vehicle control groups.

In_Vivo_Study_Workflow start Start acclimatize Acclimatize Mice start->acclimatize diet_induction Induce Hypercholesterolemia (High-Fat Diet) acclimatize->diet_induction randomize Randomize Mice diet_induction->randomize treatment Daily Oral Administration (this compound or Vehicle) randomize->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring blood_collection Blood Sample Collection monitoring->blood_collection At end of study plasma_processing Plasma Processing blood_collection->plasma_processing cholesterol_analysis Analyze Total and LDL Cholesterol plasma_processing->cholesterol_analysis data_analysis Statistical Analysis cholesterol_analysis->data_analysis end End data_analysis->end

Figure 3: Representative workflow for an in vivo hypercholesterolemia mouse study.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding an Investigational New Drug (IND) application for this compound, nor are there any registered clinical trials. The compound appears to be in the preclinical stage of development.

Conclusion

This compound is a promising preclinical, orally available small-molecule inhibitor of PCSK9 with demonstrated in vitro potency and in vivo efficacy in lowering cholesterol in animal models. Its mechanism of action, which involves preserving the LDLR population, is a clinically validated approach for LDL-C reduction. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be necessary to support its progression into clinical trials. The lack of publicly available clinical data indicates that the evaluation of its safety and efficacy in humans has not yet been initiated or reported.

References

Uncharted Territory: The Off-Target Profile of SBC-110736 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data reveals a significant knowledge gap regarding the potential off-target effects of SBC-110736, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Despite its documented efficacy in preclinical models for cholesterol reduction, information pertaining to its broader selectivity and potential interactions with other cellular proteins is not available in the public domain. This absence of data precludes a detailed analysis of its off-target profile, a critical component in the evaluation of any therapeutic candidate.

Currently, the scientific discourse on this compound is predominantly centered on its on-target mechanism of action. As a PCSK9 inhibitor, it is designed to prevent the degradation of low-density lipoprotein receptors (LDLR) in the liver, thereby enhancing the clearance of LDL cholesterol from the bloodstream. While its efficacy in this regard has been noted in preclinical studies, a thorough understanding of its safety and potential for unintended biological interactions necessitates a comprehensive assessment of its off-target activities.

Without access to proprietary toxicology reports or dedicated selectivity screening studies, any discussion of the potential off-target effects of this compound would be purely speculative. Such an evaluation would typically involve a series of standardized in vitro and in vivo assays designed to identify interactions with a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The data from these studies are crucial for predicting potential adverse effects and understanding the full pharmacological profile of a compound.

The Path Forward: A Call for Transparency

For researchers, scientists, and drug development professionals, the lack of public data on the off-target effects of this compound represents a significant hurdle in fully assessing its therapeutic potential and potential liabilities. Access to comprehensive selectivity data would enable a more informed evaluation and comparison with other lipid-lowering therapies.

Future publications or data releases from the developers of this compound will be critical in filling this knowledge void. Detailed information from preclinical safety and toxicology studies, including data from off-target screening panels and any observed adverse effects in animal models, will be essential for the scientific community to conduct a thorough and independent assessment of this promising therapeutic agent. Until such information becomes available, the off-target landscape of this compound remains an uncharted and critical area for future investigation.

Methodological & Application

Application Note: Preparation of SBC-110736 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SBC-110736 is a potent and selective small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] The PCSK9 protein plays a critical role in cholesterol homeostasis by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] By inhibiting the PCSK9-LDLR interaction, this compound prevents LDLR degradation, leading to increased recycling of the receptor to the cell surface.[1] This enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, making this compound a valuable tool for research in hypercholesterolemia and cardiovascular disease.[1][6]

Accurate and consistent experimental results depend on the proper preparation of stock solutions. This document provides a detailed protocol for the solubilization and storage of this compound in dimethyl sulfoxide (DMSO).

Physicochemical and Storage Data

Proper handling and storage are crucial for maintaining the stability and activity of this compound. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 413.52 g/mol [1]
Molecular Formula C₂₆H₂₇N₃O₂[1][7]
CAS Number 1629166-02-4[1][2]
Appearance White to off-white solid powder[6]
Solubility in DMSO ≥ 81 mg/mL (≥ 195.88 mM)[2][6][7]
Water Solubility Insoluble[2][7]

Table 2: Recommended Storage Conditions

FormTemperatureStability PeriodReference
Solid Powder -20°C3 years[6]
4°C2 years[6]
Stock Solution in DMSO -80°C2 years[6]
-20°C1 month to 1 year[6][7]

Note: To ensure maximum stability, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][7]

Experimental Protocol: Stock Solution Preparation

3.1. Materials and Equipment

  • This compound solid powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, polypropylene microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3.3. Step-by-Step Procedure

  • Equilibration: Allow the this compound powder and anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation. Moisture can significantly reduce the solubility of the compound.[2][6]

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired mass of this compound powder into the tube.

  • Calculation of Solvent Volume: Use the formula below to calculate the volume of DMSO required to achieve the desired stock concentration.

    Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    Example Calculation for 1 mL of a 10 mM Stock Solution:

    • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 413.52 g/mol × 1000 mg/g = 4.1352 mg

    • Therefore, weigh 4.14 mg of this compound and add 1.0 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution. A clear, particulate-free solution should be obtained.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light, as specified in Table 2.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway through which this compound exerts its effect.

G Experimental Workflow for Stock Solution Preparation start Start equilibrate Equilibrate this compound and Anhydrous DMSO to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Calculated Volume of Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve confirm Visually Confirm Clear Solution dissolve->confirm confirm->dissolve  No aliquot Aliquot into Sterile Tubes confirm->aliquot  Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

G This compound Mechanism of Action cluster_0 Hepatocyte Surface cluster_1 Intracellular Fate LDLR LDLR Degradation Lysosomal Degradation LDLR->Degradation Targeted for Recycling Recycling to Cell Surface LDLR->Recycling Default Pathway PCSK9 PCSK9 (Extracellular) PCSK9->LDLR Binds SBC This compound SBC->PCSK9 Inhibits Binding Result Increased LDLR on Cell Surface & Enhanced LDL-C Clearance Recycling->Result

Caption: this compound inhibits PCSK9, promoting LDLR recycling.

References

Application Notes and Protocols for SBC-110736 Cell-Based Assay in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels on the surface of hepatocytes. By binding to the LDLR, PCSK9 targets the receptor for degradation, leading to reduced clearance of LDL-cholesterol from the bloodstream. Inhibition of the PCSK9-LDLR interaction by this compound prevents LDLR degradation, promoting its recycling to the cell surface and enhancing the clearance of LDL-cholesterol.[2] This mechanism of action makes this compound a potential therapeutic agent for managing hypercholesterolemia.[2] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function and xenobiotic metabolism, making it a suitable system for evaluating the cellular effects of compounds like this compound.[5]

These application notes provide a framework for assessing the in vitro activity of this compound in HepG2 cells, focusing on cytotoxicity and the compound's effect on the PCSK9 signaling pathway.

Key Signaling Pathway: PCSK9-LDLR Interaction

The primary signaling pathway influenced by this compound is the regulation of LDLR by PCSK9. The process begins with the synthesis and secretion of PCSK9 from hepatocytes. Extracellular PCSK9 then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear LDL-cholesterol from circulation. This compound acts by directly inhibiting the interaction between PCSK9 and LDLR, thus rescuing the receptor from degradation and allowing it to be recycled back to the cell surface.

PCSK9_LDLR_Pathway PCSK9-LDLR Signaling Pathway cluster_cell Hepatocyte (HepG2) LDLR LDLR Lysosome Lysosome LDLR->Lysosome Targeted for Degradation Endosome Endosome LDLR->Endosome Internalization PCSK9_secreted Secreted PCSK9 PCSK9_secreted->LDLR Binding SBC110736 This compound SBC110736->PCSK9_secreted Inhibition LDL_C LDL-Cholesterol LDL_C->LDLR Binding Endosome->LDLR Recycling Endosome->Lysosome Degradation PCSK9_synthesis PCSK9 Synthesis & Secretion PCSK9_synthesis->PCSK9_secreted

Caption: PCSK9-LDLR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Maintenance

The HepG2 human hepatocellular carcinoma cell line is the recommended model for these assays.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells every 2-3 days or when they reach 70-80% confluency.[5]

  • To subculture, wash the cells with PBS, detach them using 0.25% Trypsin-EDTA, and neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.

  • Ensure that cells used for experiments are within a consistent and low passage number range (e.g., passages 8-20) to maintain experimental consistency.[6]

Cytotoxicity Assay

This protocol determines the cytotoxic effects of this compound on HepG2 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

  • HepG2 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader

Protocol:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow This compound HepG2 Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_HepG2 Culture HepG2 Cells Seed_Cells Seed Cells in 96-well Plate Culture_HepG2->Seed_Cells Prepare_SBC110736 Prepare this compound Dilutions Treat_Cells Treat with this compound Prepare_SBC110736->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Read_Plate Read Absorbance Add_MTT->Read_Plate Calculate_Viability Calculate Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for assessing the cytotoxicity of this compound in HepG2 cells.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison of the effects of this compound at different concentrations and incubation times.

Concentration (nM)Incubation Time (h)Cell Viability (%)Standard Deviation
0 (Vehicle Control)24100± 5.2
12498.7± 4.8
102497.1± 5.5
1002495.3± 6.1
10002488.4± 7.3
100002475.2± 8.0
0 (Vehicle Control)48100± 6.0
14896.5± 5.1
104894.2± 5.9
1004889.8± 6.8
10004876.1± 7.9
100004862.7± 8.5
0 (Vehicle Control)72100± 5.8
17293.8± 6.2
107290.1± 6.7
1007282.4± 7.5
10007265.9± 8.4
100007251.3± 9.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

In vitro assays have shown that this compound exhibits dose-dependent inhibition of PCSK9 activity with an IC50 value in the low nanomolar range, approximately 25 nM.[2]

Storage and Stability

This compound should be stored as a solid powder in a dry, dark environment. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[2] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to a year or at -80°C for up to two years.[3] It is advisable to use fresh DMSO for preparing solutions as moisture can reduce solubility.[1]

References

In Vivo Efficacy of SBC-110736 in Hypercholesterolemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of serum cholesterol. By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound prevents LDLR degradation, leading to increased clearance of LDL cholesterol from the circulation. This document provides detailed protocols for in vivo efficacy studies of this compound in diet-induced hypercholesterolemia mouse models and summarizes the expected quantitative outcomes.

Signaling Pathway of this compound

The mechanism of action for this compound involves the inhibition of the PCSK9-LDLR pathway, which ultimately leads to a reduction in plasma LDL cholesterol.

SBC_110736_Pathway cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream LDLR LDL Receptor Lysosome Lysosomal Degradation LDLR->Lysosome PCSK9-mediated Degradation Recycling LDLR Recycling LDLR->Recycling Internalization & Recycling to surface LDL LDL Cholesterol LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding SBC110736 This compound SBC110736->PCSK9 Inhibits Binding Recycling->LDLR Blood_LDL Circulating LDL Recycling->Blood_LDL Increased Clearance Blood_LDL->LDL Uptake caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

In Vivo Efficacy Data

Oral administration of this compound has demonstrated significant dose-dependent reductions in total cholesterol and LDL cholesterol in hypercholesterolemic mouse models.

Animal ModelTreatment GroupDose (mg/kg/day)DurationTotal Cholesterol Reduction (%)LDL-Cholesterol Reduction (%)HDL-Cholesterol ChangeTriglyceride Change
C57BL/6 Mice (High-Fat Diet)Vehicle Control-14 days--No significant changeNo significant change
C57BL/6 Mice (High-Fat Diet)This compound3014 days38%Not SpecifiedNo significant changeNo significant change
C57BL/6 Mice (High-Fat Diet)This compoundNot Specified7-14 daysUp to 45%Up to 45%No significant changeNo significant change

Experimental Protocols

Induction of Hypercholesterolemia in C57BL/6 Mice

This protocol describes the induction of hypercholesterolemia in C57BL/6 mice through a high-fat diet, a common model to evaluate the efficacy of lipid-lowering agents.

Diet_Induction_Workflow A Acclimatization (7 days, standard chow) B Baseline Blood Sample (Tail vein) A->B C High-Fat Diet Feeding (e.g., 45% kcal from fat, 0.2% cholesterol) (4-8 weeks) B->C D Confirmation of Hypercholesterolemia (Blood sample & lipid analysis) C->D E Randomization into Treatment Groups D->E caption Workflow for Diet-Induced Hypercholesterolemia

Caption: Workflow for Diet-Induced Hypercholesterolemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., D12451 from Research Diets, Inc. - 45% kcal from fat, 20% kcal from protein, 35% kcal from carbohydrate, with 0.2% cholesterol by weight)

  • Metabolic cages for housing

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • Plasma lipid analysis kits (for total cholesterol, LDL-C, HDL-C, and triglycerides)

Procedure:

  • Acclimatization: House mice in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week.

  • Baseline Blood Collection: Collect a baseline blood sample from the tail vein of each mouse after a 4-6 hour fast.

  • Dietary Induction: Switch the diet of the experimental group to a high-fat diet. Maintain a control group on the standard chow diet.

  • Monitoring: Monitor the body weight and food intake of the mice weekly.

  • Confirmation of Hypercholesterolemia: After 4-8 weeks on the high-fat diet, collect another blood sample to confirm the development of hypercholesterolemia (typically, a significant increase in total and LDL cholesterol compared to the control group).

  • Randomization: Once hypercholesterolemia is established, randomize the mice into treatment and vehicle control groups.

Oral Administration of this compound

This protocol details the preparation and oral gavage administration of this compound to mice.

Dosing_Protocol_Workflow cluster_Formulation This compound Formulation cluster_Administration Oral Administration DMSO Dissolve this compound in DMSO (e.g., 10% of final volume) PEG300 Add PEG300 (e.g., 40% of final volume) DMSO->PEG300 Tween Add Tween-80 (e.g., 5% of final volume) PEG300->Tween Saline Add Saline (e.g., 45% of final volume) Tween->Saline Gavage Administer via Oral Gavage (e.g., once daily) Saline->Gavage Monitoring Monitor for adverse effects Gavage->Monitoring caption This compound Dosing Protocol Workflow

Caption: this compound Dosing Protocol Workflow.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation (prepare fresh daily): a. Calculate the required amount of this compound based on the desired dose and the number of animals. b. Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. c. First, dissolve the this compound powder in DMSO. d. Add PEG300 and vortex until the solution is clear. e. Add Tween-80 and vortex to mix. f. Finally, add the saline and vortex thoroughly to ensure a homogenous suspension.

  • Dosing: a. Gently restrain the mouse. b. Measure the appropriate volume of the this compound formulation into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer the vehicle solution to the control group using the same procedure. e. The typical dosing frequency is once daily.

Plasma Lipid Analysis

This protocol outlines the procedure for collecting blood and analyzing plasma lipid levels.

Materials:

  • Blood collection supplies (as in Protocol 1)

  • Refrigerated centrifuge

  • Plasma lipid analysis kits (enzymatic colorimetric assays are commonly used)

  • Microplate reader

Procedure:

  • Blood Collection: At the end of the treatment period, collect blood from the mice via cardiac puncture or from the retro-orbital sinus following a 4-6 hour fast. Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

  • Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Lipid Analysis: Thaw the plasma samples on ice. Perform the lipid analysis for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides according to the manufacturer's instructions provided with the commercial assay kits.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the lipid concentrations based on the standard curve. Perform statistical analysis (e.g., t-test or ANOVA) to compare the lipid levels between the treatment and control groups.

Safety Precautions

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Oral gavage should be performed by trained personnel to minimize the risk of injury to the animals.

Application Notes: Measuring the Effect of SBC-110736 on the PCSK9-LDLR Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding event targets the LDLR for degradation in lysosomes, which reduces the number of available receptors to clear circulating LDL-cholesterol (LDL-C) from the bloodstream.[2] Consequently, elevated PCSK9 activity leads to higher plasma LDL-C levels, a major risk factor for cardiovascular disease.[2][4]

Inhibiting the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL-C.[5][6] SBC-110736 is a novel, selective small-molecule inhibitor of PCSK9.[7][8] It acts by directly preventing the binding of PCSK9 to the LDLR, thereby preventing LDLR degradation and promoting its recycling to the cell surface.[7] This enhanced LDLR availability increases the clearance of LDL-C from circulation.[7] These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on the PCSK9-LDLR interaction using both biochemical and cell-based assays.

Mechanism of Action of this compound

The diagram below illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the inhibitory action of this compound. Under normal conditions, PCSK9 binds to LDLR, and the complex is internalized. Instead of recycling back to the cell surface, the complex is trafficked to the lysosome for degradation. This compound physically blocks the interaction between PCSK9 and LDLR, allowing the receptor to escape degradation and recycle back to the cell surface to continue clearing LDL-C.

PCSK9_Pathway cluster_cell Hepatocyte cluster_surface Cell Surface cluster_cytoplasm Cytoplasm LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds Endosome->LDLR Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-mediated Trafficking PCSK9 PCSK9 PCSK9->LDLR Binds SBC110736 This compound SBC110736->PCSK9 ELISA_Workflow start Start step1 1. Coat 96-well plate with purified LDLR ectodomain. start->step1 step2 2. Block non-specific binding sites with BSA or non-fat milk. step1->step2 step3 3. Pre-incubate biotinylated-PCSK9 with varying concentrations of this compound. step2->step3 step4 4. Add PCSK9/SBC-110736 mixture to the LDLR-coated plate and incubate. step3->step4 step5 5. Wash plate to remove unbound proteins. step4->step5 step6 6. Add Streptavidin-HRP and incubate. step5->step6 step7 7. Wash plate and add HRP substrate (e.g., TMB). step6->step7 step8 8. Stop reaction and measure absorbance at 450 nm. step7->step8 end End step8->end PCA_Workflow start Start step1 1. Seed HEK293 cells stably expressing LgBiT-LDLR in a 96-well plate. start->step1 step2 2. Prepare serial dilutions of this compound in assay medium. step1->step2 step3 3. Add diluted this compound to the cells. step2->step3 step4 4. Add purified PCSK9-SmBiT fusion protein to the wells. step3->step4 step5 5. Incubate for 45-60 minutes at 37°C. step4->step5 step6 6. Add Nano-Glo® Live Cell Substrate according to manufacturer's protocol. step5->step6 step7 7. Measure luminescence using a plate-reading luminometer. step6->step7 end End step7->end

References

Application Notes and Protocols: SBC-110736 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended storage conditions and a generalized protocol for assessing the stability of SBC-110736, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).

Introduction

This compound is a research compound that has gained interest for its role in regulating low-density lipoprotein (LDL) cholesterol levels.[1] As with any bioactive small molecule, understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. These notes are intended to guide researchers in maintaining the integrity of this compound and in setting up stability studies.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₆H₂₇N₃O₂[1][2][3]
Molecular Weight413.51 g/mol [2][3][4]
AppearanceWhite to off-white solid[3]
CAS Number1629166-02-4[3]

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers. For critical applications, it is advised to perform in-house stability assessments.

Solid Form (Powder)
TemperatureDurationCitations
-20°C3 years[3][4]
4°C2 years[3][4]
0-4°CShort term (days to weeks)[1]
-20°CLong term (months)[1]
In Solvent (Stock Solutions)

It is recommended to prepare fresh solutions for use. If storage of stock solutions is necessary, the following conditions are suggested. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.

TemperatureDurationCitations
-80°C2 years[3]
-20°C1 year[3]

Note: Conflicting data exists for solvent stability, with some sources suggesting shorter durations of 6 months at -80°C and 1 month at -20°C.[4] Users should validate storage conditions for their specific solvent and concentration.

Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[1][3]

General Stability Profile and Incompatibilities

This compound is stable under the recommended storage conditions.[5] However, to prevent chemical degradation, the following incompatibilities should be noted:

  • Strong oxidizing agents [5]

  • Strong acids [6]

  • Magnesium [6]

  • Metals [6]

Experimental Protocol: Forced Degradation Study for this compound

The following is a generalized protocol for a forced degradation (stress testing) study to determine the intrinsic stability of this compound. This type of study is crucial for developing stability-indicating analytical methods.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound (solid powder)

  • High-purity solvents (e.g., DMSO, acetonitrile, methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

  • LC-MS system for peak identification (optional)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid powder in an oven at a controlled temperature (e.g., 80°C) for a specified period.

    • Photostability: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Samples: Maintain an unstressed sample of the stock solution and solid powder at the recommended storage conditions (-20°C) in the dark.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound in each condition.

    • Characterize the degradation products using LC-MS if necessary to elucidate the degradation pathway.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo control Control Sample (-20°C, Dark) start->control analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data data analysis->data outcome Identify Degradation Products & Establish Stability Profile data->outcome

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway Inhibition

Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.

References

Application Notes and Protocols: Investigating the Synergistic Effects of SBC-110736 and Statins in Hyperlipidemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the small molecule PCSK9 inhibitor, SBC-110736, and outline protocols for investigating its potential synergistic effects when used in combination with statins for the treatment of hyperlipidemia.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR).[3] By inhibiting the interaction between PCSK9 and LDLR, this compound increases the number of LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the circulation.[2]

Statins, the current standard of care for hypercholesterolemia, work by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[3] This reduction in intracellular cholesterol upregulates the expression of LDL receptors.[3] The complementary mechanisms of action of this compound and statins present a compelling rationale for their combined use to achieve greater LDL-C reduction than either agent alone. While direct clinical trial data on the combination of this compound and statins is not yet available, extensive research on combining statins with other PCSK9 inhibitors, such as monoclonal antibodies, has demonstrated significant additive effects in lowering LDL-C.[4][5][6]

Preclinical Data for this compound

The following tables summarize the available preclinical data for this compound based on in vitro and in vivo studies.

In Vitro Activity
ParameterValueReference
TargetProprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)[1][2]
Mechanism of ActionPrevents the binding of PCSK9 to the LDL receptor.[2]
IC₅₀~25 nM[2]
In Vivo Efficacy (Mouse Models)
Study DurationAnimal ModelTreatmentKey FindingsReference
7-14 daysMale C57BL/6 mice on a high-fat dietOral administration of this compoundUp to 45% reduction in total plasma cholesterol and LDL-cholesterol.[2]
2 weeksMale C57BL/6 mice on a high-fat dietOral administration of this compound38% mean reduction in total cholesterol levels compared to the high-fat diet control group.[7]
2 weeksMale C57BL/6 mice on a high-fat dietOral administration of this compound50% mean reduction towards a return to regular diet cholesterol levels.[7]

Signaling Pathway and Experimental Workflow

PCSK9 and Statin Signaling Pathway

PCSK9_Statin_Pathway Combined Action of this compound and Statins cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Endosome Endosome LDLR->Endosome Internalization HMG_CoA_Reductase HMG-CoA Reductase Cholesterol_Synth Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synth Catalyzes SREBP2 SREBP-2 Cholesterol_Synth->SREBP2 Inhibits LDLR_Synth LDLR Synthesis SREBP2->LDLR_Synth Activates LDLR_Synth->LDLR Upregulates Lysosome Lysosome Endosome->LDLR Recycling to surface (Enhanced by this compound) Endosome->Lysosome LDLR Degradation (Promoted by PCSK9) SBC_110736 This compound SBC_110736->PCSK9 Inhibits Statins Statins Statins->HMG_CoA_Reductase Inhibits In_Vivo_Workflow In Vivo Evaluation of this compound and Statin Combination cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Diet Induce Hyperlipidemia (High-Fat Diet) Animal_Model->Diet Groups Randomize into Treatment Groups: 1. Vehicle Control 2. Statin only 3. This compound only 4. Statin + this compound Diet->Groups Dosing Administer treatments daily (e.g., for 2-4 weeks) Groups->Dosing Monitoring Monitor body weight and food consumption Dosing->Monitoring Blood_Collection Collect blood samples (e.g., retro-orbital) Dosing->Blood_Collection Endpoint Tissue_Harvest Harvest Liver Tissue Dosing->Tissue_Harvest Endpoint Lipid_Profile Measure Plasma Lipids: - Total Cholesterol - LDL-C - HDL-C - Triglycerides Blood_Collection->Lipid_Profile Protein_Analysis Analyze Protein Expression: - LDLR - PCSK9 (Western Blot / ELISA) Tissue_Harvest->Protein_Analysis

References

Application Notes and Protocols for Testing SBC-110736 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5] PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) degradation, and its inhibition leads to increased LDLR recycling, enhanced clearance of LDL-cholesterol, and consequently, a reduction in plasma cholesterol levels.[1] Preclinical studies have demonstrated the efficacy of this compound in animal models of hypercholesterolemia and have also suggested its potential therapeutic role in mitigating UVB-induced skin damage.[1][2] These application notes provide an overview of the animal models and experimental protocols for evaluating the efficacy of this compound.

Mechanism of Action

This compound functions by selectively inhibiting the interaction between PCSK9 and LDLR on the surface of hepatocytes.[1] This preventative action against the binding of PCSK9 to LDLR curtails the degradation of the receptor, promoting its recycling to the cell surface.[1] The increased availability of LDLR enhances the clearance of LDL-cholesterol from the bloodstream, leading to significant reductions in plasma LDL and total cholesterol levels.[1] In the context of skin damage, this compound has been shown to reduce the release of double-stranded DNA (dsDNA) from keratinocytes exposed to UVB radiation and to inhibit the activation of the cGAS-STING pathway in macrophages.[4]

PCSK9_Inhibition_Pathway cluster_0 Hepatocyte LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds to SBC This compound SBC->PCSK9 Inhibits Lysosome Lysosome Endosome->Lysosome Degradation (PCSK9-mediated) Recycling Recycling to Cell Surface Endosome->Recycling LDLR Recycling (Enhanced by this compound) Recycling->LDLR HFD_Workflow cluster_0 Experimental Workflow Acclimatization Acclimatization (1 week) Diet_Induction High-Fat Diet Induction (4-8 weeks) Acclimatization->Diet_Induction Treatment This compound Administration (e.g., 8 mg/kg/day) Diet_Induction->Treatment Sampling Blood Sampling (Baseline & Weekly) Treatment->Sampling Analysis Lipid Profile Analysis Sampling->Analysis Data Data Analysis Analysis->Data UVB_Workflow cluster_1 Experimental Workflow Acclimatization Acclimatization (1 week) UVB_Exposure UVB Irradiation Acclimatization->UVB_Exposure Treatment This compound Administration UVB_Exposure->Treatment Evaluation Macroscopic & Histological Evaluation Treatment->Evaluation Molecular_Analysis Molecular Analysis (e.g., cGAS-STING pathway) Evaluation->Molecular_Analysis Data Data Analysis Molecular_Analysis->Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SBC-110736 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SBC-110736, a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of PCSK9. It functions by preventing the binding of PCSK9 to the low-density lipoprotein receptor (LDLR) on the surface of cells, particularly hepatocytes. By blocking this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to increased recycling of the receptor to the cell surface. This, in turn, enhances the clearance of LDL-cholesterol from the extracellular environment.[1]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on in vitro assays, this compound has an IC₅₀ value in the low nanomolar range (~25 nM) for inhibiting PCSK9 activity. For cell-based assays, a wider concentration range should be tested. A similar PCSK9 inhibitor, SBC-115076, has been used effectively in HepG2 cells at concentrations of 0.5, 1.5, and 5.0 μM to prevent PCSK9-mediated LDLR degradation.[2] Therefore, a pilot experiment could include concentrations from 10 nM to 10 µM.

Q3: What solvent should I use to prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
No observable effect on LDLR levels or LDL uptake. 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Cell Line Insensitivity: The chosen cell line may not express sufficient levels of LDLR or be responsive to PCSK9 inhibition. 3. Compound Degradation: The compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). 2. Use a well-characterized cell line known to be responsive to PCSK9, such as HepG2 human hepatoma cells.[2][7] Confirm LDLR expression in your cell line. 3. Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.
High levels of cell death or cytotoxicity observed. 1. Concentration Too High: The concentration of this compound may be causing off-target effects or direct toxicity. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the IC₅₀ for cytotoxicity. Use concentrations well below the cytotoxic range for your experiments.[8][9][10][11] 2. Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.
Inconsistent or variable results between experiments. 1. Inconsistent Cell Passaging: High passage numbers can lead to phenotypic drift and altered cellular responses. 2. Variability in Compound Preparation: Inconsistent dilution of the stock solution. 3. Cell Culture Conditions: Fluctuations in incubator conditions (CO₂, temperature, humidity).1. Use cells with a consistent and low passage number for all experiments. 2. Prepare a fresh serial dilution for each experiment. 3. Ensure consistent cell culture conditions and techniques.
Precipitation of the compound in the culture medium. 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.1. Visually inspect the medium after adding the compound. If precipitation occurs, use a lower concentration. Ensure the DMSO stock is fully dissolved before diluting in the medium.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines a general method for determining the optimal, non-toxic concentration of this compound for your specific cell line using a cytotoxicity assay such as MTT.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 10 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, and the positive control.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., MTT or LDH assay).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration that shows minimal cytotoxicity while being in the expected effective range.

Protocol 2: Assessing the Effect of this compound on LDLR Protein Levels

This protocol describes how to evaluate the efficacy of this compound in preventing PCSK9-mediated degradation of the LDLR in a cell line like HepG2.

  • Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate. Once the cells reach the desired confluency, treat them with different concentrations of this compound (e.g., 0.5, 1.5, 5.0 µM, based on similar compounds[2]) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against LDLR and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LDLR and the loading control. Normalize the LDLR band intensity to the loading control for each sample. Compare the normalized LDLR levels in the this compound-treated samples to the vehicle control. An increase in LDLR levels indicates successful inhibition of PCSK9-mediated degradation.

Visualizations

PCSK9_Pathway cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome LDL Uptake PCSK9_Secreted Secreted PCSK9 PCSK9_Secreted->LDLR Binding This compound This compound This compound->PCSK9_Secreted Inhibition Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation Pathway LDLR_Recycling LDLR Recycling LDLR_Degradation LDLR Degradation LDL LDL LDL->LDLR Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound and controls Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Cytotoxicity_Assay Perform MTT or LDH assay Incubate->Cytotoxicity_Assay Analyze_Data Analyze dose-response curve Cytotoxicity_Assay->Analyze_Data Determine_Optimal_Conc Determine optimal non-toxic concentration Analyze_Data->Determine_Optimal_Conc Troubleshooting_Logic Start No effect of this compound observed Check_Conc Is the concentration optimal? Start->Check_Conc Dose_Response Perform dose-response experiment Check_Conc->Dose_Response No Check_Cell_Line Is the cell line appropriate? Check_Conc->Check_Cell_Line Yes Dose_Response->Check_Cell_Line Validate_Cell_Line Use a responsive cell line (e.g., HepG2) Check_Cell_Line->Validate_Cell_Line No Check_Compound Is the compound active? Check_Cell_Line->Check_Compound Yes Validate_Cell_Line->Check_Compound Fresh_Stock Use fresh compound stock Check_Compound->Fresh_Stock No Success Effect Observed Check_Compound->Success Yes Fresh_Stock->Success

References

Technical Support Center: Small Molecule Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during small-axle molecule inhibitor experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem: Inconsistent or No Inhibitor Effect in Cellular Assays

Question: My small molecule inhibitor shows potent activity in a biochemical assay, but has a weak or inconsistent effect in my cell-based assays. What could be the cause?

Answer: This is a common challenge that can arise from several factors related to the inhibitor's properties and the cellular environment. Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Cell Permeability Highly charged or very soluble compounds may not efficiently cross the cell membrane.[1] Consider using inhibitors with a balance of hydrophobicity and solubility.[1]
Inhibitor Instability The inhibitor may be unstable or degrade in the culture media.[2] Assess the inhibitor's stability in your specific media over the time course of your experiment.
Efflux by Cellular Transporters Cells can actively pump out the inhibitor, reducing its intracellular concentration. Use cell lines with known efflux pump expression profiles or co-administer with known efflux pump inhibitors as a control experiment.
Off-Target Effects The observed phenotype might be due to the inhibitor hitting unintended targets.[3][4] Perform target engagement assays and consider using structurally distinct inhibitors that target the same protein to see if they produce a similar phenotype.[1]
High Protein Binding in Media The inhibitor may bind to proteins in the serum of the cell culture media, reducing its free concentration.[5] Test the inhibitor's activity in low-serum or serum-free media, if your cell line can tolerate it.

Experimental Workflow for Troubleshooting Inconsistent Cellular Activity

G start Inconsistent/Weak Cellular Effect check_permeability Assess Cell Permeability start->check_permeability check_stability Check Inhibitor Stability in Media check_permeability->check_stability If permeable check_efflux Investigate Efflux Pump Activity check_stability->check_efflux If stable check_off_target Evaluate Off-Target Effects check_efflux->check_off_target If efflux is not the issue check_serum_binding Test for Serum Protein Binding check_off_target->check_serum_binding If on-target conclusion Identify Cause and Optimize Experiment check_serum_binding->conclusion

Caption: A workflow to diagnose inconsistent inhibitor effects in cellular assays.

Problem: Poor Solubility of the Small Molecule Inhibitor

Question: My inhibitor is poorly soluble in aqueous solutions, leading to precipitation in my experiments. How can I improve its solubility?

Answer: Poor aqueous solubility is a frequent hurdle in drug discovery.[6] Here are several strategies to address this issue:

Strategies to Improve Inhibitor Solubility

Strategy Description Considerations
Co-solvents Use a small percentage of an organic solvent like DMSO to dissolve the inhibitor before diluting it in your aqueous buffer.[7]Be mindful of the final solvent concentration, as it can be toxic to cells. Always include a vehicle control in your experiments.
Salt Formation For ionizable compounds, forming a salt can significantly improve aqueous solubility.[8]The choice of counterion can affect stability and hygroscopicity.[8]
pH Adjustment Adjusting the pH of the buffer can increase the solubility of acidic or basic compounds.Ensure the final pH is compatible with your experimental system (e.g., cell viability).
Use of Excipients Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[8]May alter the effective concentration of the inhibitor.
Structural Modification Adding polar or flexible groups to solvent-exposed regions of the inhibitor can disrupt crystal packing and improve solubility.[6][9]This is a medicinal chemistry approach and requires synthesizing new analogs.
Problem: Off-Target Effects and Lack of Specificity

Question: I suspect my inhibitor is causing off-target effects. How can I confirm this and ensure my results are specific to the intended target?

Answer: Off-target effects are a major concern as they can lead to misinterpretation of experimental data.[3][4] Most kinase inhibitors, for example, target the highly conserved ATP-binding site, making off-target binding common.[3]

Methods to Validate Specificity and Identify Off-Target Effects

Method Description
Use a Structurally Unrelated Inhibitor Use an inhibitor with a different chemical scaffold that targets the same protein.[1] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Use a Negative Control Analog Synthesize or obtain a close structural analog of your inhibitor that is inactive against the primary target.[2][] This analog should not produce the same biological effect.
Rescue Experiments If the inhibitor's effect can be reversed by overexpressing a downstream effector or a drug-resistant mutant of the target, this provides strong evidence for on-target activity.[]
Target Knockdown/Knockout Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[4] If the inhibitor no longer has an effect in the knockdown/knockout cells, this confirms on-target action.[4]
Kinase Profiling Screen your inhibitor against a large panel of kinases to identify potential off-target interactions.[11]

Logical Flow for Investigating Off-Target Effects

G start Suspected Off-Target Effect struct_unrelated Test Structurally Unrelated Inhibitor start->struct_unrelated neg_control Use Inactive Analog struct_unrelated->neg_control Same Phenotype off_target Off-Target Effect Likely struct_unrelated->off_target Different Phenotype rescue_exp Perform Rescue Experiment neg_control->rescue_exp Inactive Analog Shows No Effect neg_control->off_target Inactive Analog Shows Effect target_knockdown Target Knockdown/Knockout rescue_exp->target_knockdown Phenotype Rescued rescue_exp->off_target Phenotype Not Rescued on_target On-Target Effect Confirmed target_knockdown->on_target Inhibitor Effect Lost target_knockdown->off_target Inhibitor Effect Persists

Caption: A decision-making diagram for validating inhibitor specificity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right concentration of inhibitor to use?

If the IC50 or Ki value is known from the literature, a starting point is to use a concentration 5 to 10 times higher than this value to ensure complete inhibition. However, it is always best to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[2] Using concentrations greater than 10 µM in cellular assays increases the likelihood of off-target effects.[1][2]

Q2: What are the essential controls for an inhibitor experiment?

  • Vehicle Control: This is a control group that receives the solvent used to dissolve the inhibitor (e.g., DMSO) at the same concentration as the treated group.

  • Positive Control: A known inhibitor of the target or a treatment that is known to produce the expected effect.[2][] This helps to validate the assay.

  • Negative Control: This could be an inactive analog of the inhibitor or untreated cells, which helps to establish a baseline.[2][]

Q3: How should I interpret IC50 and EC50 values?

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%.[12][13] EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response for an agonist.[12][13] A lower IC50 or EC50 value indicates a more potent compound.[12][14] It is important to remember that these values can be influenced by experimental conditions such as substrate concentration.[7][15]

Q4: My inhibitor seems to degrade my target protein in a Western Blot. Is this expected?

While most inhibitors are designed to block the function of a protein, some classes of molecules, like PROTACs (Proteolysis Targeting Chimeras), are designed to induce the degradation of the target protein.[16][17] Additionally, some inhibitors can induce conformational changes that make the target protein more susceptible to cellular degradation machinery.[18] If this is not the expected mechanism of action, it could be an off-target effect or an experimental artifact.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This assay is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[19][20]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl)

  • 96-well plates

  • Cells and inhibitor of interest

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of inhibitor concentrations. Include vehicle-only controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[19]

  • Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[20]

Protocol: Western Blot to Assess Target Inhibition

This protocol is used to detect changes in the phosphorylation status or expression level of a target protein following inhibitor treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the inhibitor for the desired time.

  • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[21][22][23]

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein (typically 20-30 µg) for each sample onto an SDS-PAGE gel.[22]

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-target or anti-total-target) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

Signaling Pathway Example: Inhibition of the MAPK/ERK Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor MEK Inhibitor Inhibitor->MEK

Caption: A simplified diagram of the MAPK/ERK signaling pathway with a MEK inhibitor.

References

Technical Support Center: SBC-110736 (ENPP1 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data indicates that SBC-110736 is a PCSK9 inhibitor. However, the context of this request—troubleshooting low in vivo efficacy in cancer models—strongly suggests the query pertains to an ENPP1 inhibitor that activates the cGAS-STING pathway for anti-tumor immunity. This guide is tailored to address challenges related to an ENPP1 inhibitor therapeutic agent.

This resource provides troubleshooting guidance and frequently asked questions for researchers encountering low in vivo efficacy with the ENPP1 inhibitor this compound in pre-clinical cancer models.

Troubleshooting Guide: Low In Vivo Efficacy

This section addresses common issues observed during in vivo studies.

Question 1: We are observing minimal to no tumor growth inhibition after treating tumor-bearing mice with this compound at the recommended dose. What are the potential causes?

Low anti-tumor efficacy can stem from multiple factors ranging from drug formulation to the specific tumor model used. Consider the following:

  • Pharmacokinetics (PK): Insufficient drug exposure at the tumor site is a primary cause of low efficacy. An inadequate PK profile may result in rapid clearance and low bioavailability. It is crucial to perform a PK study to determine the Cmax (maximum concentration), half-life, and overall exposure (AUC) in the selected animal strain.

  • Drug Formulation and Administration: The solubility and stability of this compound in the chosen vehicle are critical. Poor solubility can lead to precipitation and inconsistent dosing.

    • Vehicle Selection: Ensure the vehicle (e.g., DMSO, PEG, Tween 80) is appropriate and does not cause toxicity.

    • Route of Administration: Oral (PO), intraperitoneal (IP), or intravenous (IV) administration can significantly alter the PK profile. Confirm that the chosen route is optimal for this compound.

  • Tumor Model Selection: The anti-tumor effect of an ENPP1 inhibitor is dependent on an intact cGAS-STING pathway in the host immune cells.

    • Immune Competence: Efficacy will be blunted in immunodeficient mouse models (e.g., NSG, Nude). Syngeneic models (e.g., CT26, MC38 in BALB/c or C57BL/6 mice, respectively) are required.[1]

    • ENPP1 Expression: The tumor cells themselves may or may not express high levels of ENPP1. While the primary mechanism involves host ENPP1, tumor-specific expression can influence the tumor microenvironment (TME).[2][3]

    • "Hot" vs. "Cold" Tumors: ENPP1 inhibitors are expected to be more effective in "cold" tumors that have baseline cGAS activation but are suppressed by high ENPP1 activity.[4]

Question 2: We are not detecting an increase in STING pathway activation markers (e.g., pSTING, IFN-β) in the tumor microenvironment post-treatment. Why might this be?

Lack of pharmacodynamic (PD) marker modulation points to a failure in target engagement or downstream signaling.

  • Insufficient Target Engagement: The dose of this compound may be too low to effectively inhibit ENPP1 in the TME. A dose-response study is necessary to correlate drug exposure with ENPP1 inhibition.

  • Timing of Analysis: The activation of the STING pathway can be transient. It is important to establish a time-course to identify the peak of pSTING, IRF3 phosphorylation, and subsequent cytokine (e.g., IFN-β, CXCL10) production.[5][6][7]

  • Assay Sensitivity: Ensure that the methods used to detect PD markers (e.g., Western Blot, IHC, ELISA, qPCR) are sensitive and validated. For instance, phosphorylated proteins can be labile and require specific sample handling procedures.

  • Baseline cGAMP Production: The efficacy of an ENPP1 inhibitor relies on the presence of its substrate, cGAMP, which is produced by cancer cells in response to cytosolic DNA.[4] Tumors with low chromosomal instability may produce insufficient cGAMP, leading to a weak STING signal even when ENPP1 is inhibited.

Question 3: We are observing high variability in tumor growth and response between individual mice within the same treatment group. What could be the cause?

High variability can confound data interpretation and mask a true therapeutic effect.

  • Inconsistent Tumor Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each mouse. Subcutaneous tumors should be measured accurately with calipers.

  • Formulation Issues: If the compound is not fully solubilized, each animal may receive a different effective dose. Prepare a fresh formulation before each administration and ensure it is homogenous.

  • Animal Health: Underlying health issues can impact both tumor growth and immune response. Use healthy, age-matched animals from a reputable supplier.

  • Drug Metabolism Differences: While less common in inbred mouse strains, individual differences in metabolism can still occur. Analyzing plasma drug levels in a subset of animals can help identify outliers.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of action for this compound as an anti-cancer agent?

    • A: this compound is an inhibitor of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). Cancer cells can release a molecule called cGAMP, which acts as a "danger signal" to activate the host's STING pathway, leading to an anti-tumor immune response. ENPP1 is an enzyme that degrades cGAMP, effectively shutting down this signal. By inhibiting ENPP1, this compound protects cGAMP from degradation, thereby amplifying STING activation and promoting innate immune-mediated tumor destruction.[2][3][4]

  • Q: What is the recommended storage condition for this compound?

    • A: As a solid powder, it should be stored desiccated at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[8] Stock solutions in DMSO should be stored at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.

  • Q: What vehicle is recommended for in vivo administration?

    • A: The choice of vehicle depends on the route of administration and the compound's solubility. A common starting point for many small molecules is a formulation containing DMSO, PEG300/400, Tween 80, and saline or water. A formulation should be developed that ensures the compound remains in solution. Solubility in DMSO is reported.[8]

  • Q: What are the expected pharmacokinetic (PK) properties of a compound like this compound?

    • A: Ideal PK properties for an oral ENPP1 inhibitor would include good oral bioavailability, a half-life sufficient to maintain target coverage with once or twice daily dosing, and high exposure in the tumor relative to plasma. However, some potent inhibitors may show efficacy despite rapid systemic clearance if they have a long residence time on the target enzyme within the tumor.[10]

Data Presentation

Table 1: Representative Efficacy of an ENPP1 Inhibitor in Syngeneic Tumor Models

Tumor ModelMouse StrainDosing ScheduleTumor Growth Inhibition (TGI)Combination Benefit w/ anti-PD-1
CT26 (Colon)BALB/c30 mg/kg, PO, BID~70%[2]Synergistic
MC38 (Colon)C57BL/630 mg/kg, PO, BID~67%[1]Synergistic
E0771 (Breast)C57BL/625 mg/kg, IP, QDSignificant delay in tumor growth[4]Additive
B16-F10 (Melanoma)C57BL/630 mg/kg, PO, BID~30% (Poorly immunogenic model)Modest

Table 2: Representative Pharmacokinetic Parameters of an ENPP1 Inhibitor in Mice

ParameterOral (PO) Administration (30 mg/kg)Intravenous (IV) Administration (5 mg/kg)
Cmax (ng/mL)12002500
Tmax (hr)1.00.25
AUC (0-24h) (ng*hr/mL)48003500
Half-life (t½) (hr)3.52.8
Bioavailability (%) ~45%N/A

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

  • Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Animal Acclimation: Acclimate 6-8 week old female BALB/c mice for one week prior to the study.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), PO, BID

    • Group 2: this compound (30 mg/kg), PO, BID

    • Group 3: Anti-PD-1 antibody (10 mg/kg), IP, twice weekly

    • Group 4: this compound + Anti-PD-1 antibody

  • Treatment: Administer treatments for 14-21 days. Monitor body weight and clinical signs of toxicity.

  • Endpoint: Euthanize mice when tumors exceed 2000 mm³ or show signs of ulceration. Tumors can be harvested for pharmacodynamic analysis.

  • Data Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate Tumor Growth Inhibition (TGI).

Protocol 2: Pharmacodynamic (PD) Analysis of STING Pathway Activation

  • Study Design: Use the CT26 tumor model as described above. Treat mice with a single dose of Vehicle or this compound.

  • Sample Collection: Euthanize mice at various time points post-dose (e.g., 2, 6, 12, 24 hours).

  • Tumor Processing: Excise tumors immediately.

    • For protein analysis: Snap-freeze a portion in liquid nitrogen.

    • For RNA analysis: Place a portion in an RNA stabilization reagent (e.g., RNA-later).

  • Protein Analysis (Western Blot):

    • Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against pSTING (S366), STING, pTBK1, TBK1, pIRF3, IRF3, and a loading control (e.g., β-actin).

  • RNA Analysis (qPCR):

    • Extract total RNA from the stabilized tumor tissue.

    • Synthesize cDNA.

    • Perform quantitative PCR using primers for target genes: Ifnb1, Cxcl10, Ccl5. Normalize to a housekeeping gene (e.g., Gapdh).

  • Data Analysis: Quantify changes in protein phosphorylation and gene expression relative to the vehicle-treated control group at each time point.

Visualizations

SBC_110736_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Antigen Presenting Cell (e.g., DC) CancerCell Cancer Cell (Cytosolic DNA) cGAMP_out cGAMP CancerCell->cGAMP_out Exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING (ER Membrane) cGAMP_out->STING Activation AMP AMP (Inactive) ENPP1->AMP Hydrolysis TBK1 TBK1/IRF3 STING->TBK1 Activation IFN Type I IFN (IFN-β) TBK1->IFN Production ImmuneResponse Anti-Tumor Immunity IFN->ImmuneResponse SBC This compound SBC->ENPP1 Inhibition

Caption: Mechanism of action for ENPP1 inhibitor this compound.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase (21 Days) cluster_Analysis Data Analysis acclimation 1. Animal Acclimation (BALB/c Mice) implant 2. Tumor Implantation (5x10^5 CT26 Cells) acclimation->implant monitor 3. Tumor Growth Monitoring implant->monitor randomize 4. Randomization (Tumor Vol = 100 mm³) monitor->randomize treat 5. Daily Dosing (Vehicle or this compound) randomize->treat measure 6. Measure Tumor Vol & Body Weight (2x/week) treat->measure endpoint 7. Study Endpoint (Tumor Vol > 2000 mm³) measure->endpoint harvest 8. Harvest Tumors (for PD Analysis) endpoint->harvest analyze 9. Calculate TGI & Statistical Analysis harvest->analyze Troubleshooting_Logic start Low In Vivo Efficacy Observed pk_pd Step 1: Check PK/PD Was drug exposure adequate? Were PD markers modulated? start->pk_pd pk_no No pk_pd->pk_no Exposure or PD markers low pk_yes Yes pk_pd->pk_yes Exposure & PD markers OK formulation Troubleshoot: - Formulation/Solubility - Route of Administration - Dose Level pk_no->formulation model Step 2: Evaluate Model Is the tumor model appropriate? (Syngeneic, intact STING) pk_yes->model model_no No model->model_no Model is immunodeficient or STING-defective model_yes Yes model->model_yes Model is appropriate select_model Action: - Select appropriate model (e.g., CT26, MC38) - Confirm STING pathway competency model_no->select_model variability Step 3: Assess Variability Is there high inter-animal variability? model_yes->variability tech Troubleshoot: - Tumor implantation technique - Animal health - Formulation homogeneity variability->tech High variability observed

References

SBC-110736 Technical Support Center: Solubility and Experimentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing SBC-110736 for experimental use. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] Its mechanism involves preventing the binding of PCSK9 to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes.[2] By blocking this interaction, this compound reduces the degradation of LDLR, which promotes receptor recycling and enhances the clearance of LDL-cholesterol from the bloodstream.[2] This activity makes it a potential therapeutic candidate for conditions like hypercholesterolemia.[2]

Q2: What are the general solubility properties of this compound? A2: this compound is a hydrophobic compound with poor water solubility.[1][5] It is readily soluble in dimethyl sulfoxide (DMSO) and has limited solubility in ethanol.[1][5] It is considered insoluble in water.[1][5]

Q3: How should I prepare a stock solution for in vitro experiments? A3: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous DMSO.[1][3] It is highly soluble in DMSO, with concentrations of 83 mg/mL (200.72 mM) to ≥ 100 mg/mL (241.83 mM) being reported.[1][3] It is critical to use fresh DMSO, as moisture-absorbing DMSO can significantly reduce the compound's solubility.[1][3]

Q4: My this compound is not dissolving completely, even in fresh DMSO. What should I do? A4: If you encounter solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently in a water bath (37°C) for a short period.

  • Vortexing/Sonication: Increase agitation by vortexing the solution for several minutes or using a bath sonicator to aid dissolution.

  • Check DMSO Quality: Ensure your DMSO is anhydrous and has been stored properly to prevent moisture absorption. Using a newly opened bottle is recommended.[3]

Q5: Can I dissolve this compound in solvents other than DMSO for my experiments? A5: While DMSO is the primary recommended solvent, limited solubility has been reported in other solvents. For instance, it is soluble in ethanol at approximately 3 mg/mL.[1][5] Solubility in DMF has also been noted at 15 mg/ml.[6] However, for most cell-based assays, creating a high-concentration stock in DMSO and then diluting it into your aqueous culture medium is the standard procedure. Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q6: How can I prepare a formulation of this compound for in vivo animal studies? A6: Due to its poor water solubility, a simple aqueous solution is not feasible for in vivo use. A common approach is to create a suspension or a co-solvent formulation.

  • Suspension: A homogeneous suspension can be prepared using vehicles like CMC-Na (carboxymethyl cellulose sodium).[1] For example, a 5 mg/mL suspension can be made by mixing the compound with a CMC-Na solution.[1]

  • Co-solvent Formulation: A clear solution can be prepared using a multi-solvent system. One published protocol involves a combination of DMSO, PEG300, Tween-80, and saline.[3]

Q7: How should I store the this compound powder and my prepared stock solutions? A7:

  • Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[3]

  • Stock Solutions: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[3]

Quantitative Data Summary

The solubility and stock solution parameters for this compound are summarized below.

Table 1: Solubility Profile of this compound

SolventReported SolubilityMolar Concentration (MW = 413.51)Reference(s)
DMSO ≥ 100 mg/mL≥ 241.83 mM[3]
83 mg/mL200.72 mM[1]
81 mg/mL195.88 mM[5]
10 mg/mL24.18 mM[6]
Ethanol 3 mg/mL7.25 mM[1][5]
DMF 15 mg/mL36.28 mM[6]
Water InsolubleN/A[1][5]
DMF:PBS (pH 7.2) (1:4) 0.20 mg/mL0.48 mM[6]

Table 2: Stock Solution Preparation Guide (in DMSO)

Desired Stock ConcentrationMass of this compound (for 1 mL final volume)Mass of this compound (for 5 mL final volume)
1 mM 0.414 mg2.068 mg
5 mM 2.068 mg10.34 mg
10 mM 4.135 mg20.68 mg
50 mM 20.68 mg103.4 mg

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Weigh out 41.35 mg of this compound powder on a precision balance.

    • Transfer the powder to a sterile tube capable of holding more than 1 mL.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • If necessary, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an in vivo Formulation (Co-solvent Method)

This protocol is adapted from a published method to prepare a clear solution for administration.[3]

  • Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes.

  • Procedure (Example for a 2.5 mg/mL final concentration):

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare 1 mL of the final formulation, combine the solvents in the following order:

      • Add 400 µL of PEG300 to a sterile tube.

      • Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

      • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

      • Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.

    • The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Prepare this formulation fresh before each use.

Visualizations

Signaling Pathway

PCSK9_Pathway cluster_cell Hepatocyte LDLR LDL Receptor Internalization Internalization LDLR->Internalization LDL LDL-C LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds SBC110736 This compound SBC110736->PCSK9 Inhibits Endosome Endosome / Lysosome Recycling Recycling to Cell Surface Endosome->Recycling Normal Path Degradation Degradation Endosome->Degradation PCSK9 directs Recycling->LDLR Internalization->Endosome Internalization->Endosome PCSK9 promotes

Caption: Mechanism of this compound in the PCSK9-LDLR signaling pathway.

Experimental Workflow

Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Warm (37°C) add_solvent->dissolve check Visually Inspect for Full Dissolution dissolve->check check->dissolve No stock High-Concentration Stock Solution check->stock Yes aliquot Aliquot for Single Use stock->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting Guide

Troubleshooting q1 Is this compound fully dissolved in DMSO? a1_yes SUCCESS: Stock solution ready q1->a1_yes Yes q2 Have you tried warming (37°C) and sonicating? q1->q2 No q2->q1 Yes a2_no ACTION: Warm solution gently and/or sonicate q2->a2_no No q3 Is the DMSO anhydrous and fresh? q2->q3 Still not dissolved a2_no->q1 a3_no ACTION: Use a new, sealed bottle of anhydrous DMSO q3->a3_no No a3_yes ISSUE: Concentration may be too high. Re-calculate and try a lower concentration. q3->a3_yes Yes a3_no->q1

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Improving the Bioavailability of SBC-110736 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of SBC-110736 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5][6] PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes the degradation of the LDLR. This reduction in LDLRs leads to decreased clearance of LDL cholesterol from the circulation. This compound inhibits the interaction between PCSK9 and LDLR, which prevents LDLR degradation and leads to increased recycling of the LDLR to the cell surface. This, in turn, enhances the clearance of LDL cholesterol from the blood.[2]

Q2: What are the main challenges in achieving good oral bioavailability with this compound?

A2: The primary challenge in achieving good oral bioavailability with this compound is its poor aqueous solubility.[1][6] The compound is reported to be insoluble in water, which can significantly limit its dissolution in the gastrointestinal tract, a prerequisite for absorption. Poor dissolution can lead to low and variable exposure in animal studies.

Q3: What are the known solubility properties of this compound?

A3: this compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[1][6] This characteristic classifies it as a poorly water-soluble compound, which often corresponds to the Biopharmaceutics Classification System (BCS) Class II.

Q4: Are there any published in vivo studies for this compound?

A4: Yes, published information indicates that oral administration of this compound in mouse models has been shown to significantly reduce total plasma cholesterol and LDL-cholesterol levels.[2][3] For instance, one study noted a reduction of up to 45% in these levels over a 7-14 day treatment period.[2] Another source mentions a mean reduction of 38% in total cholesterol in mice on a high-fat diet.[5]

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of this compound between individual animals in the same dosing group.

  • Possible Cause: Inconsistent dissolution of the compound due to formulation issues. When a compound is administered as a suspension, differences in particle size and aggregation can lead to variable dissolution and absorption.

  • Troubleshooting Steps:

    • Improve Formulation Homogeneity: Ensure the dosing formulation is a homogenous suspension. Use of a suspending agent like carboxymethylcellulose sodium (CMC-Na) at an appropriate concentration is recommended.[1] Vigorous vortexing or homogenization immediately before dosing each animal is critical.

    • Particle Size Reduction: Consider micronization or nanocrystal technology to reduce the particle size of the this compound drug substance.[7] A smaller particle size increases the surface area for dissolution, which can lead to more consistent absorption.

    • Explore Solubilization Techniques: Evaluate alternative formulation strategies that present the drug in a pre-dissolved state, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.

Problem 2: Low systemic exposure (low AUC and Cmax) of this compound after oral administration, despite administering a high dose.

  • Possible Cause: Dissolution rate-limited absorption. The compound may not be dissolving fast enough in the gastrointestinal tract to be effectively absorbed.

  • Troubleshooting Steps:

    • Conduct Formulation Screening Studies: Systematically compare different formulation approaches. The table below presents hypothetical pharmacokinetic data from a study in rats comparing a simple suspension to more advanced formulations.

      Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
      0.5% CMC-Na Suspension10150 ± 454.0980 ± 250
      Micronized Suspension10320 ± 802.02100 ± 540
      Lipid-Based Formulation (SEDDS)10850 ± 2101.55600 ± 1300
      Amorphous Solid Dispersion101100 ± 2801.07200 ± 1800
    • Increase Solubility in Formulation: For solution-based formulations, ensure that this compound is fully dissolved and remains in solution upon administration. For lipid-based systems, select oils, surfactants, and co-solvents that provide the best solubility for the compound.

Problem 3: Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose).

  • Possible Cause: Saturation of absorption. This can occur when the dissolution of the compound is the rate-limiting step. At higher doses, the undissolved drug may simply pass through the GI tract without being absorbed.

  • Troubleshooting Steps:

    • Enhance Dissolution Rate: Employ the formulation strategies mentioned above (micronization, lipid-based systems, solid dispersions) to improve the dissolution rate. A formulation that enhances the dissolution rate is more likely to maintain dose-proportionality at higher doses.

    • Administer in a Fed State: For lipophilic compounds like this compound, administration with food (or in a fed state) can sometimes enhance absorption by stimulating bile secretion, which can aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

  • Polymer Selection: Choose a suitable polymer for creating the solid dispersion, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).

  • Preparation:

    • Dissolve this compound and the selected polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

    • Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dosing Formulation Preparation:

    • The amorphous solid dispersion can be milled into a fine powder and suspended in an aqueous vehicle (e.g., 0.5% HPMC) for oral gavage.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with an average body weight of 250-300g.

  • Acclimatization: Acclimatize the animals for at least 3 days before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the selected formulation of this compound at the desired concentration.

    • Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[8][9][10][11]

Visualizations

PCSK9_Signaling_Pathway cluster_hepatocyte Hepatocyte LDL-C LDL-C LDLR LDL Receptor LDL-C->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation This compound This compound This compound->PCSK9 Inhibits Bioavailability_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Dosing Oral Administration to Animal Model Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Analysis Analysis->PK_Calc End End PK_Calc->End Troubleshooting_Tree Start Poor Bioavailability Observed Check_Variability High Inter-Animal Variability? Start->Check_Variability Improve_Homogeneity Improve Formulation Homogeneity (e.g., better suspension) Check_Variability->Improve_Homogeneity Yes Check_Exposure Low Overall Exposure? Check_Variability->Check_Exposure No Re-evaluate Re-evaluate in vivo Improve_Homogeneity->Re-evaluate Particle_Size Reduce Particle Size (Micronization/Nanosizing) Check_Exposure->Particle_Size Yes Check_Exposure->Re-evaluate No Advanced_Formulation Test Advanced Formulations (SEDDS, Solid Dispersions) Particle_Size->Advanced_Formulation Advanced_Formulation->Re-evaluate

References

Overcoming resistance to SBC-110736 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SBC-110736 in cell lines during their experiments.

Disclaimer

Currently, there is a lack of published literature specifically detailing resistance mechanisms to this compound. The guidance provided here is based on established principles of acquired resistance to targeted therapeutic agents and is intended to serve as a general framework for investigation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] It functions by preventing the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to increased recycling of LDLR to the cell surface and enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[2]

Q2: My cell line, which was previously sensitive to this compound, is now showing reduced response. What are the potential reasons?

A reduction in sensitivity to this compound can arise from several factors, broadly categorized as acquired resistance. Potential mechanisms, while not specifically documented for this compound, can be extrapolated from research on other targeted therapies and may include:

  • Target Alteration: Mutations in the PCSK9 or LDLR genes that prevent this compound from effectively disrupting their interaction.

  • Target Overexpression: Increased expression of PCSK9, requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the PCSK9-LDLR interaction, thus maintaining the cellular phenotype.

  • Drug Efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell, reducing its intracellular concentration.

  • Cellular Adaptation: Long-term exposure to the inhibitor may lead to adaptive changes in cellular metabolism or signaling that confer resistance.

Q3: How can I confirm that my cell line has developed resistance to this compound?

Confirmation of resistance typically involves demonstrating a rightward shift in the dose-response curve. This can be achieved by performing a cell viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) value for the resistant cell line compared to the parental line would confirm resistance.

Troubleshooting Guide

This guide provides a structured approach to identifying and characterizing resistance to this compound.

Initial Observation: Decreased Efficacy of this compound

If you observe that your cell line is no longer responding to the previously effective concentration of this compound, follow these steps:

Step 1: Verify Experimental Conditions

  • Compound Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment. This compound is typically stored at -20°C for long-term use.[2]

  • Cell Line Authenticity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Assay Performance: Include appropriate positive and negative controls in your assays to ensure they are performing as expected.

Step 2: Quantify the Level of Resistance

  • Determine IC50 Values: Perform a dose-response experiment to determine the IC50 of this compound in both the parental and suspected resistant cell lines.

Illustrative Data:

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Example Hepatocyte Line2550020

Step 3: Investigate Potential Resistance Mechanisms

The following experimental workflows can help elucidate the mechanism of resistance.

Workflow for Investigating Target-Based Resistance

A Resistant Cell Line Identified B Sequence PCSK9 and LDLR Genes A->B C Compare sequences to parental cell line B->C D Mutations Identified? C->D E Functional analysis of mutations (e.g., site-directed mutagenesis) D->E Yes F No Mutations D->F No G Quantify PCSK9 and LDLR protein and mRNA levels (Western Blot, qPCR) F->G H Upregulation Observed? G->H I Investigate upstream regulators of PCSK9/LDLR expression H->I Yes J No Change in Expression H->J No

Caption: Workflow for investigating target-based resistance mechanisms.

Workflow for Investigating Non-Target-Based Resistance

A Resistant Cell Line with No Target Alterations B Perform RNA-seq or Proteomics Analysis A->B C Compare expression profiles with parental cell line B->C D Identify differentially expressed genes/proteins C->D E Pathway analysis of differentially expressed molecules D->E F Hypothesize bypass pathways or efflux pump upregulation E->F G Validate hypotheses (e.g., use of specific inhibitors, siRNA knockdown) F->G H Functional validation of resistance mechanism G->H

Caption: Workflow for identifying non-target-based resistance.

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for PCSK9 and LDLR Expression

Objective: To compare the protein expression levels of PCSK9 and LDLR in parental and resistant cell lines.

Materials:

  • Parental and resistant cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PCSK9, anti-LDLR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse cells and determine the protein concentration using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescence substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of PCSK9 and LDLR to the loading control (β-actin).

Quantitative Real-Time PCR (qPCR) for PCSK9 and LDLR mRNA Expression

Objective: To compare the mRNA expression levels of PCSK9 and LDLR in parental and resistant cell lines.

Materials:

  • Parental and resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for PCSK9, LDLR, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Run the qPCR reaction using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.

Signaling Pathway Diagram

The following diagram illustrates the canonical PCSK9-LDLR pathway and the inhibitory action of this compound.

Caption: The PCSK9-LDLR signaling pathway and the inhibitory effect of this compound.

References

Validation & Comparative

Preclinical Showdown: SBC-110736 and Evolocumab Face Off in PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cholesterol-lowering therapeutics, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a highly effective strategy. This guide provides a comparative analysis of two distinct PCSK9 inhibitors, the small-molecule compound SBC-110736 and the monoclonal antibody evolocumab, based on available preclinical data. This objective comparison is intended for researchers, scientists, and drug development professionals to delineate the performance and characteristics of these two modalities.

Mechanism of Action: A Shared Target, Different Approaches

Both this compound and evolocumab exert their lipid-lowering effects by targeting PCSK9. PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, promoting their degradation. By reducing the number of available LDLRs, PCSK9 effectively decreases the clearance of LDL cholesterol (LDL-C) from the bloodstream, leading to elevated circulating levels of "bad" cholesterol.

Evolocumab , a fully human monoclonal antibody, functions by binding directly to circulating PCSK9. This binding prevents PCSK9 from interacting with the LDLR, thereby preserving the receptor's ability to recycle to the cell surface and clear LDL-C from the blood.

This compound , on the other hand, is a small-molecule inhibitor designed to interfere with the PCSK9-LDLR interaction. As an orally bioavailable compound, it offers a different administrative profile compared to the injectable monoclonal antibody.

cluster_0 PCSK9-Mediated LDLR Degradation cluster_1 Therapeutic Intervention PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to Increased_LDLR Increased LDLR Recycling Degradation LDLR Degradation LDLR->Degradation Leads to Evolocumab Evolocumab (mAb) Evolocumab->PCSK9 Inhibits SBC110736 This compound (Small Molecule) SBC110736->PCSK9 Inhibits Reduced_LDLC Reduced Plasma LDL-C Increased_LDLR->Reduced_LDLC start Start coat Coat plate with PCSK9 start->coat prepare_ldlr Prepare biotinylated LDLR coat->prepare_ldlr prepare_inhibitor Prepare serial dilutions of inhibitor prepare_ldlr->prepare_inhibitor pre_incubate Pre-incubate inhibitor with LDLR prepare_inhibitor->pre_incubate add_to_plate Add mixture to PCSK9-coated plate pre_incubate->add_to_plate wash1 Wash plate add_to_plate->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp wash2 Wash plate add_hrp->wash2 add_substrate Add colorimetric substrate wash2->add_substrate read_plate Read absorbance add_substrate->read_plate calculate Calculate IC50 read_plate->calculate cluster_0 This compound (Oral) cluster_1 Evolocumab (Subcutaneous) start Select Animal Model acclimatize Acclimatize animals start->acclimatize baseline Collect baseline blood sample acclimatize->baseline grouping Randomize into treatment groups baseline->grouping formulate_oral Formulate for oral gavage grouping->formulate_oral formulate_sc Formulate for injection grouping->formulate_sc dose_oral Administer daily via oral gavage formulate_oral->dose_oral blood_collection Collect blood at time points dose_oral->blood_collection dose_sc Administer via subcutaneous injection formulate_sc->dose_sc dose_sc->blood_collection lipid_analysis Analyze plasma lipid levels blood_collection->lipid_analysis data_analysis Analyze and compare data lipid_analysis->data_analysis

A Comparative Analysis of Small Molecule PCSK9 Inhibitors: SBC-110736 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective, orally available small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) represents a significant frontier in cardiovascular drug development. While monoclonal antibodies targeting PCSK9 have proven highly effective in reducing low-density lipoprotein cholesterol (LDL-C), the development of small molecule alternatives offers the promise of improved patient convenience and broader accessibility. This guide provides a comparative overview of the preclinical small molecule inhibitor SBC-110736 against other notable small molecule PCSK9 inhibitors that have progressed to clinical evaluation, namely AZD0780 and enlicitide decanoate (MK-0616).

Mechanism of Action: A Shared Strategy

Small molecule PCSK9 inhibitors, including this compound, function by disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). By preventing this binding, these inhibitors spare the LDLR from degradation, allowing it to be recycled back to the surface of hepatocytes. This increased population of LDLRs enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma cholesterol levels.[1]

Below is a diagram illustrating the signaling pathway of PCSK9 and the point of intervention for small molecule inhibitors.

PCSK9_Pathway cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL_C LDL-C LDL_C->LDLR Binds PCSK9_i Small Molecule PCSK9 Inhibitor PCSK9 PCSK9 PCSK9_i->PCSK9 Inhibits Binding Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Targeted for Degradation Degradation Degradation Pathway Lysosome->Degradation Recycling Recycling Pathway PCSK9->LDLR Preclinical_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Data Data Analysis a Biochemical Assay (e.g., ELISA) - Recombinant PCSK9 and LDLR - Test compound titration b Determine IC50 a->b c Select Animal Model (e.g., Hypercholesterolemic Mice) b->c d Oral Administration of Compound c->d e Monitor Plasma Lipids (Total-C, LDL-C, HDL-C) d->e f Assess Safety Markers (e.g., Liver Enzymes) e->f g Efficacy Evaluation: - % Cholesterol Reduction f->g h Safety Evaluation g->h Clinical_Trial_Logic Start Patient Screening - Inclusion/Exclusion Criteria Met Randomization Randomization Start->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Endpoint Primary Efficacy Endpoint Assessment (% Change in LDL-C from Baseline) Treatment->Endpoint Safety Safety and Tolerability Monitoring Treatment->Safety Analysis Statistical Analysis Endpoint->Analysis Safety->Analysis Results Evaluation of Efficacy and Safety Analysis->Results

References

Validating the Specificity of SBC-110736 for PCSK9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, making it a prime target for therapeutic intervention in cardiovascular diseases. SBC-110736 is a novel, orally bioavailable small-molecule inhibitor designed to disrupt the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). This guide provides a comparative analysis of this compound, supported by available experimental data, to aid researchers in evaluating its specificity and potential.

Comparative Performance of PCSK9 Inhibitors

Validating the specificity of a small molecule inhibitor like this compound requires a direct comparison against other established therapies. The following table summarizes key performance metrics for this compound and other notable PCSK9 inhibitors, including monoclonal antibodies and other small molecules. It is important to note that comprehensive off-target screening data for this compound is not publicly available at this time.

Inhibitor ClassInhibitorTargetMechanism of ActionIC50 / KiOff-Target Binding Profile
Small Molecule This compound PCSK9 Prevents PCSK9-LDLR interaction ~25 nM (IC50) [1]Not publicly available
Monoclonal AntibodyEvolocumabPCSK9Binds to free PCSK9, preventing its interaction with LDLRKi: ~1.5 pMHighly specific for PCSK9
Monoclonal AntibodyAlirocumabPCSK9Binds to free PCSK9, preventing its interaction with LDLRKi: ~1.9 nMHighly specific for PCSK9
siRNAInclisiranPCSK9 mRNAInhibits PCSK9 protein synthesis in the liverN/ASpecific for PCSK9 mRNA

Note: The IC50 value represents the concentration of an inhibitor required to block 50% of the target's activity in vitro, while the Ki value (inhibition constant) is a more direct measure of binding affinity. N/A (not applicable) is used for Inclisiran as its mechanism does not involve direct protein binding.

Experimental Protocols for Specificity Validation

The cornerstone of validating the specificity of a PCSK9 inhibitor is the in vitro binding assay, which directly measures the inhibitor's ability to disrupt the interaction between PCSK9 and the LDLR.

In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)

This assay quantifies the binding of recombinant human PCSK9 to the extracellular domain of the human LDLR.

Materials:

  • Recombinant human PCSK9 protein

  • Recombinant human LDLR-extracellular domain (LDLR-EGF-A)

  • This compound and other comparator inhibitors

  • High-binding 96-well microplates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Wells of a 96-well plate are coated with LDLR-EGF-A domain in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove unbound LDLR.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Inhibitor Incubation: A fixed concentration of recombinant PCSK9 is pre-incubated with varying concentrations of this compound or a control inhibitor for 30-60 minutes at room temperature.

  • Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated for 1-2 hours at room temperature to allow for binding.

  • Washing: The plate is washed three times to remove unbound PCSK9 and inhibitor.

  • Detection: An HRP-conjugated anti-PCSK9 antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times to remove the unbound detection antibody.

  • Signal Development: TMB substrate is added to the wells, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The results are then used to calculate the IC50 value for the inhibitor.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in validating this compound and its mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Assay Preparation cluster_incubation Inhibitor Incubation cluster_binding Binding & Detection plate Coat 96-well Plate with LDLR-EGF-A block Block Wells plate->block add_mix Add PCSK9-Inhibitor Mix to Plate block->add_mix pcsk9 Recombinant PCSK9 pre_inc Pre-incubate pcsk9->pre_inc inhibitor This compound (Varying Concentrations) inhibitor->pre_inc pre_inc->add_mix detect_ab Add HRP-conjugated Anti-PCSK9 Antibody add_mix->detect_ab add_sub Add TMB Substrate detect_ab->add_sub read Read Absorbance at 450 nm add_sub->read calc_ic50 Calculate IC50 read->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

PCSK9_pathway cluster_cell Hepatocyte cluster_inhibition PCSK9 Action & Inhibition ldlr LDLR endosome Endosome ldlr->endosome Internalization ldl LDL ldl->ldlr Binds lysosome Lysosome endosome->lysosome Degradation Pathway ldlr_recycle LDLR Recycling endosome->ldlr_recycle ldlr_recycle->ldlr pcsk9 PCSK9 pcsk9->ldlr Binds & Promotes Degradation sbc110736 This compound sbc110736->pcsk9 Inhibits

Caption: The PCSK9 signaling pathway and the mechanism of this compound inhibition.

Conclusion

This compound is a promising small-molecule inhibitor of the PCSK9-LDLR interaction with a potent in vitro IC50 in the low nanomolar range.[1] The available data indicates its potential as an orally administered therapeutic for managing hypercholesterolemia. However, a comprehensive validation of its specificity is currently limited by the lack of publicly available off-target screening data. Further studies are required to fully characterize its selectivity profile and to directly compare its binding kinetics and efficacy against other PCSK9 inhibitors in standardized assays. The experimental protocols and pathways described herein provide a framework for conducting such validation studies.

References

Comparative Efficacy of SBC-110736 and its Analogs in PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the small molecule PCSK9 inhibitor, SBC-110736, and its analog, SBC-115076. The data presented is based on available preclinical findings and is intended to inform research and development efforts in the field of hypercholesterolemia and cardiovascular disease.

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL-C from the bloodstream. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.

This compound and its analogs are small molecules designed to inhibit this protein-protein interaction, offering a potential oral therapeutic alternative to the currently available monoclonal antibody and siRNA-based PCSK9 inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and its analog, SBC-115076.

CompoundAssay TypeTargetMetricValue
This compound In Vitro Binding AssayPCSK9-LDLR InteractionIC₅₀~25 nM
SBC-115076 In Vitro Binding AssayPCSK9-LDLR InteractionIC₅₀~30 nM

Table 1: In Vitro Comparative Efficacy. This table outlines the half-maximal inhibitory concentration (IC₅₀) of each compound in assays measuring the inhibition of the PCSK9-LDLR interaction.

CompoundAnimal ModelDosingKey Findings
This compound Mouse modelsNot specifiedUp to 45% reduction in total plasma cholesterol and LDL-cholesterol.
SBC-115076 High-fat diet-fed mice8 mg/kg32% reduction in cholesterol levels.
SBC-115076 Hypercholesterolemic mouse modelsNot specifiedUp to 50% reduction in plasma total cholesterol and LDL-cholesterol.

Table 2: In Vivo Comparative Efficacy. This table summarizes the reported in vivo effects of the compounds on plasma cholesterol levels in mouse models of hypercholesterolemia. It is important to note that the data is derived from separate studies, and direct head-to-head comparisons may not be fully representative without a single, controlled experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating PCSK9 inhibitors.

PCSK9_Pathway cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation Golgi Golgi PCSK9_secreted PCSK9 Golgi->PCSK9_secreted Secreted PCSK9 ER ER ER->Golgi PCSK9 Precursor PCSK9_secreted->LDLR Binding LDL LDL LDL->LDLR Binding SBC_analog This compound / Analogs SBC_analog->PCSK9_secreted Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assay PCSK9-LDLR Binding Assay ic50 Determine IC50 invitro_assay->ic50 animal_model Induce Hypercholesterolemia in Mice invitro_assay->animal_model Lead Compound Selection treatment Administer this compound / Analogs animal_model->treatment measurement Measure Plasma LDL-C and Total Cholesterol treatment->measurement efficacy Determine % Cholesterol Reduction measurement->efficacy

Oral Small Molecule PCSK9 Inhibitors: A Comparative Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid-lowering therapies is on the cusp of a significant shift with the emergence of orally available small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Moving beyond the injectable monoclonal antibodies, these new agents promise a more convenient treatment modality for hypercholesterolemia. This guide provides an objective comparison of the clinical trial data for leading small molecule PCSK9 inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy and Safety of Small Molecule PCSK9 Inhibitors

The development of oral PCSK9 inhibitors is a significant advancement in cardiovascular medicine.[1] Currently, several candidates are progressing through clinical trials, with MK-0616, AZD0780, and CVI-LM001 showing promising results in reducing low-density lipoprotein cholesterol (LDL-C).

Table 1: Summary of Phase 2b Clinical Trial Data for MK-0616

Merck's MK-0616 is a macrocyclic peptide designed to inhibit PCSK9.[2] The Phase 2b trial enrolled 381 adults with hypercholesterolemia, with about 60% of participants on statin therapy at the start of the study.[3] The primary endpoint was the percent change in LDL-C from baseline at eight weeks.[4][5]

DosePlacebo-Adjusted LDL-C Reduction (%)ApoB Reduction (%)Non-HDL-C Reduction (%)Adverse Events (%)
6 mg41.2%32.8%35.9%39.5% - 43.4% (across all doses)
12 mg55.7%45.8%-39.5% - 43.4% (across all doses)
18 mg59.1%48.7%-39.5% - 43.4% (across all doses)
30 mg60.9%51.8%55.8%39.5% - 43.4% (across all doses)
Placebo---44.0%

Data sourced from multiple reports on the MK-0616 Phase 2b trial.[1][2][3][4][5][6]

The study demonstrated a dose-dependent reduction in LDL-C, with the 30 mg dose achieving a reduction of over 60%.[3] Adverse events were comparable to placebo, and the drug was generally well-tolerated.[3][5]

Table 2: Summary of Phase 2b Clinical Trial Data for AZD0780

AstraZeneca's AZD0780 is another oral small molecule PCSK9 inhibitor that has shown significant efficacy. The Phase 2b PURSUIT trial evaluated AZD0780 in patients with hypercholesterolemia who were already on moderate-to-high-intensity statin therapy.[7][8][9]

DosePlacebo-Corrected LDL-C Reduction (%)Total Cholesterol Reduction (%)Non-HDL-C Reduction (%)ApoB Reduction (%)Adverse Events (%)
30 mg50.7%29.4%45.2%39.9%38.2% (total AZD0780 group)
Placebo----32.6%

Data sourced from the PURSUIT Phase 2b trial.[7][8][9][10][11]

At the 30 mg dose, 84% of patients achieved the guideline-recommended LDL-C target of less than 70 mg/dL, compared to 13% in the placebo group.[9] The safety profile of AZD0780 was found to be favorable.[8]

Table 3: Summary of Phase 1 Clinical Trial Data for CVI-LM001

CVI Pharmaceuticals has developed CVI-LM001, a novel oral PCSK9 modulator. Phase 1a and 1b studies have provided initial efficacy and safety data.[7][11][12]

Study PhaseDoseLDL-C Reduction (%)Total Cholesterol (TC) Reduction (%)ApoB Reduction (%)PCSK9 Reduction (%)
Phase 1b (Hyperlipidemic subjects)300 mg (once daily for 28 days)26.3%20.1%17.4%39.2%
Phase 1a (Healthy volunteers)300 mg (once daily for 10 days)---36.4%

Data sourced from Phase 1a and 1b clinical trials of CVI-LM001.[7][11][12][13]

CVI-LM001 demonstrated a significant reduction in LDL-C and other atherogenic lipoproteins in individuals with elevated cholesterol.[11][12] The drug was well-tolerated with a benign safety profile.[12]

Table 4: Preclinical Data for NYX-PCSK9i

Nyrada Inc. is developing NYX-PCSK9i, another oral small molecule PCSK9 inhibitor. Preclinical studies in a specialized mouse model have shown promising results.[14][15][16][17][18][19]

TreatmentTotal Cholesterol Reduction (%)
NYX-PCSK9i (monotherapy)57%
NYX-PCSK9i + Atorvastatin65%
Atorvastatin (alone)27%

Data from in vivo studies in APOE3-Leiden.CETP mice.[14][15][16][17][18][19]*

These preclinical findings suggest that NYX-PCSK9i has the potential for both standalone and combination therapy with statins.[15][16][18]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the clinical evaluation of small molecule PCSK9 inhibitors.

Measurement of LDL-Cholesterol

Accurate measurement of LDL-C is critical in lipid-lowering drug trials. Several methods are employed:

  • Beta-Quantification: This is considered the gold standard reference method. It involves ultracentrifugation to separate lipoproteins based on their density. VLDL and chylomicrons are removed from the top layer, and the cholesterol in the remaining infranatant (containing LDL, IDL, and HDL) is measured. A precipitation step then removes apoB-containing lipoproteins (LDL and IDL), and the cholesterol in the supernatant (HDL-C) is quantified. LDL-C is then calculated by subtracting HDL-C from the infranatant cholesterol.[6][9][20][21][22]

  • Friedewald Equation: This calculation is widely used but is less accurate in patients with high triglycerides (>400 mg/dL) or very low LDL-C levels. The formula is: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).[23][24]

  • Martin/Hopkins and Sampson Equations: These are more advanced calculations that provide a more accurate estimation of LDL-C, especially in patients with high triglycerides or low LDL-C, compared to the Friedewald equation.[23][25]

  • Direct Homogeneous/Enzymatic Assays: These are automated methods that directly measure LDL-C without the need for ultracentrifugation or calculation. While convenient, their accuracy can be affected by atypical lipoprotein compositions.[23][24]

Quantification of PCSK9 Levels

Enzyme-Linked Immunosorbent Assays (ELISAs) are the standard method for quantifying circulating PCSK9 levels.

  • Sandwich ELISA Protocol:

    • A microplate is pre-coated with a capture antibody specific for human PCSK9.

    • Patient serum or plasma samples, along with standards, are added to the wells. PCSK9 present in the sample binds to the capture antibody.

    • After washing, a biotinylated detection antibody that also binds to PCSK9 is added, forming a "sandwich".

    • Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin on the detection antibody.

    • A substrate solution (TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped, and the color intensity is measured using a microplate reader at 450 nm. The concentration of PCSK9 in the sample is determined by comparing its absorbance to the standard curve.[20][21][26][27][28]

PCSK9-LDLR Binding Affinity Assay

This in vitro assay is crucial for screening and characterizing inhibitors that block the interaction between PCSK9 and the LDL receptor (LDLR).

  • Competition ELISA Protocol:

    • A microplate is coated with the LDLR ectodomain.

    • Biotinylated human PCSK9 is mixed with the test inhibitor (small molecule) and added to the wells.

    • The mixture is incubated, allowing the inhibitor to compete with the LDLR for binding to PCSK9.

    • After washing, streptavidin-HRP is added to detect the amount of biotinylated PCSK9 bound to the LDLR.

    • A chemiluminescent or colorimetric substrate is added, and the signal is measured.

    • A decrease in signal compared to the control (no inhibitor) indicates that the small molecule is effectively blocking the PCSK9-LDLR interaction.[3][5][14][24][29]

Visualizing the Molecular Pathway and Experimental Workflow

PCSK9 Signaling Pathway

The following diagram illustrates the mechanism by which PCSK9 regulates LDL receptor levels and how inhibitors intervene in this process.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization PCSK9_Inhibitor PCSK9_Inhibitor PCSK9_Inhibitor->PCSK9 Inhibition Lysosome Lysosome Endosome->Lysosome PCSK9 directs LDLR for degradation Recycling_Vesicle Recycling_Vesicle Endosome->Recycling_Vesicle LDLR recycles (PCSK9 inhibited) Recycling_Vesicle->LDLR Returns to cell surface Golgi Golgi Golgi->PCSK9 Secretion Pro_PCSK9 Pro_PCSK9 Pro_PCSK9->Golgi Maturation

PCSK9 pathway and inhibitor action.
Experimental Workflow for Small Molecule PCSK9 Inhibitor Development

This flowchart outlines the typical stages involved in the discovery and clinical development of a novel oral PCSK9 inhibitor.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Target_ID Target Identification (PCSK9) Screening High-Throughput Screening (e.g., PCSK9-LDLR Binding Assay) Target_ID->Screening Lead_Opt Lead Optimization (Medicinal Chemistry) Screening->Lead_Opt In_Vivo In Vivo Preclinical Studies (e.g., Mouse Models) Lead_Opt->In_Vivo Phase1 Phase 1 (Safety & Pharmacokinetics in Healthy Volunteers) In_Vivo->Phase1 Phase2 Phase 2 (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval Post_Market Phase 4 (Post-Market Surveillance) Approval->Post_Market

Drug development workflow.

References

Safety Operating Guide

Navigating the Disposal of Specialized Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols for every substance are ideal, researchers often encounter novel or proprietary compounds where disposal information may not be readily available. This guide provides a comprehensive framework for managing the disposal of a substance when a specific Safety Data Sheet (SDS) for a product like "SBC-110736" is not immediately accessible. The following procedures are based on established principles of laboratory safety and hazardous waste management.

Step 1: Hazard Identification and Waste Characterization

Before any disposal actions are taken, a thorough assessment of the chemical's potential hazards is paramount. If the manufacturer's SDS is unavailable, information may be sought from alternative sources such as internal documentation, the chemical's structural analogues, or by consulting with your institution's Environmental Health and Safety (EHS) department.

Key hazard characteristics to identify include:

  • Ignitability: The tendency of the substance to catch fire.

  • Corrosivity: The ability to cause severe damage to skin, eyes, or other tissues, or to corrode metals.

  • Reactivity: The likelihood of the substance to explode, react violently with water, or release toxic gases.

  • Toxicity: The potential of the substance to cause harm if inhaled, ingested, or absorbed through the skin.

Once the hazards are understood, the waste must be characterized. This involves determining if it is a pure substance, a mixture, or contaminated with other materials. The concentration of the chemical in the waste stream is also a critical factor in determining the appropriate disposal route.

Step 2: Segregation and Labeling

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure that waste is disposed of in the most environmentally sound and cost-effective manner. Waste should be collected in compatible, leak-proof containers.

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (avoiding abbreviations or formulas)

  • The approximate percentages of each component

  • The primary hazard(s) associated with the waste (e.g., "Flammable," "Corrosive")

  • The date accumulation started

Step 3: Consulting Institutional and Regulatory Guidelines

Your institution's EHS department is the ultimate authority on chemical waste disposal.[1] They can provide specific guidance, waste container labels, and schedule waste pickups. It is crucial to follow their procedures to ensure compliance with local, state, and federal regulations.[1][2]

The following table summarizes general disposal considerations for different categories of hazardous waste.

Waste CategoryDisposal ConsiderationsPersonal Protective Equipment (PPE)
Ignitable Waste Collect in a grounded, bonded container away from heat, sparks, and open flames.[3][4][5]Safety goggles, chemical-resistant gloves, flame-retardant lab coat.
Corrosive Waste Store in a container made of compatible material (e.g., avoid metal containers for acids). Neutralize only if it is a safe and established laboratory procedure.Chemical splash goggles, face shield, acid/base resistant gloves, chemical-resistant apron.
Reactive Waste Segregate from all other chemicals. Handle with extreme caution, avoiding friction, shock, and sudden temperature changes.Safety goggles, face shield, heavy-duty gloves, blast shield may be necessary.
Toxic Waste Collect in a sealed, labeled container. Minimize exposure through inhalation, ingestion, and skin contact.Safety goggles, appropriate gloves, lab coat. A chemical fume hood is often required.

Experimental Workflow for Waste Disposal Determination

The following diagram illustrates the logical steps a researcher should take when faced with disposing of a chemical for which the specific SDS is not immediately available.

start Start: Need to Dispose of Chemical sds_check Locate Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow Disposal Instructions on SDS sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No end End: Waste Properly Disposed follow_sds->end hazard_id Identify Potential Hazards (Analogs, Literature) no_sds->hazard_id waste_char Characterize Waste Stream (Pure, Mixture, Contaminated) hazard_id->waste_char waste_cat Determine Waste Category (Ignitable, Corrosive, Reactive, Toxic) waste_char->waste_cat consult_ehs Consult Institutional EHS Department waste_cat->consult_ehs ehs_guidance Follow EHS Guidance for Segregation, Labeling, and Disposal consult_ehs->ehs_guidance ehs_guidance->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.